S1P1 Agonist III
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-N-[[4-phenyl-3-(trifluoromethyl)phenyl]carbamoyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3/c1-30-18-9-10-25-12-16(18)19(28)27-20(29)26-14-7-8-15(13-5-3-2-4-6-13)17(11-14)21(22,23)24/h2-12H,1H3,(H2,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDQTQOMWDNTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)C3=CC=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of S1P1 Agonist III
This document provides a comprehensive technical overview of the mechanism of action for this compound, a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1. The information presented herein is intended for professionals in the fields of pharmacology, drug discovery, and immunology.
Introduction: this compound
This compound is a potent, orally active, and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] S1P1 is a G-protein coupled receptor (GPCR) that plays a critical role in regulating the trafficking of lymphocytes from secondary lymphoid organs into the bloodstream and lymphatic system.[3][4][5] By targeting this receptor, this compound functions as an immunomodulator, primarily by inducing a reduction in circulating lymphocytes. Its selectivity for S1P1 over other S1P receptor subtypes, such as S1P3, is a key characteristic, as S1P3 agonism has been associated with cardiovascular side effects like transient bradycardia.
Core Mechanism of Action: Functional Antagonism
The primary mechanism of action of this compound is best described as "functional antagonism". While it is a direct agonist that activates the S1P1 receptor, the sustained activation leads to a physiological response that ultimately blocks the receptor's natural function.
The process unfolds as follows:
-
Receptor Binding: this compound binds to S1P1 receptors located on the surface of lymphocytes.
-
Receptor Internalization: This high-affinity binding and subsequent agonism induces the internalization and degradation of the S1P1 receptor. The cell effectively removes the receptor from its surface.
-
Loss of Gradient Sensing: Lymphocytes rely on surface S1P1 to sense the natural S1P gradient, which is low in lymphoid tissues and high in the blood and lymph. This gradient acts as a chemical signal, guiding their egress from the lymph nodes.
-
Lymphocyte Sequestration: With the S1P1 receptors internalized, the lymphocytes are rendered unresponsive to the S1P gradient and become trapped, or sequestered, within the secondary lymphoid organs.
-
Peripheral Lymphopenia: The sequestration of lymphocytes in the lymph nodes leads to a significant and sustained reduction in the number of circulating lymphocytes in the peripheral blood, a condition known as lymphopenia. This reduction in immune cell trafficking from lymphoid tissues to sites of inflammation is the basis of its therapeutic effect in autoimmune diseases.
Caption: Mechanism of this compound functional antagonism.
S1P1 Signaling Pathways
Upon binding of this compound, the S1P1 receptor, which is coupled exclusively to the Gαi/o family of G-proteins, initiates several downstream signaling cascades. These pathways are crucial for various cellular processes, including migration, proliferation, and survival.
-
Gαi Activation: The agonist-receptor complex activates the heterotrimeric G-protein, causing the dissociation of the Gαi subunit from the Gβγ dimer.
-
PI3K/Akt Pathway: The Gβγ subunit can activate Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation.
-
Ras/MAPK (ERK) Pathway: G-protein activation can also lead to the activation of the Ras-Raf-MEK-ERK signaling cascade (also known as the MAPK pathway). This pathway is heavily involved in cell proliferation and differentiation.
-
Rac/CDC42 Pathway: The Gαi subunit and Gβγ dimer contribute to the activation of small GTPases like Rac and CDC42. These proteins are master regulators of the actin cytoskeleton, and their activation is essential for cell migration and adhesion. S1P1-mediated Rac activation promotes the assembly of cortical actin, which is vital for endothelial barrier enhancement and cell movement.
Caption: S1P1 receptor downstream signaling pathways.
Quantitative Data
The following tables summarize the key quantitative parameters for this compound based on preclinical studies.
Table 1: In Vitro Activity
| Parameter | Value | Selectivity |
| EC50 | 18 nM | No activity on S1P3 |
Table 2: In Vivo Pharmacokinetics in Rats
| Parameter | Value |
| Oral Bioavailability (F) | 67% |
| Clearance (CL) | 0.11 L/h/kg |
| Mean Residence Time (MRT) | 40 h |
Table 3: In Vivo Efficacy in Rats
| Oral Dose | Effect | Time Point |
| 1 mg/kg | Statistically significant lowering of circulating blood lymphocytes. | 24 hours post-dose |
| 3 mg/kg | Statistically significant lowering of circulating blood lymphocytes. | 24 hours post-dose |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
Protocol 1: In Vitro S1P1 Receptor Activation Assay ([³⁵S]GTPγS Binding)
This assay measures the functional potency (EC50) of an agonist by quantifying its ability to stimulate G-protein activation.
-
Cell Culture & Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected to express the human S1P1 receptor.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4).
-
Add serial dilutions of this compound.
-
Add a constant amount of [³⁵S]GTPγS (e.g., 0.1 nM).
-
Initiate the binding reaction by adding the prepared cell membranes (e.g., 10-20 µg protein/well).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
-
Detection & Analysis:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester, washing with ice-cold buffer to separate bound from free radioligand.
-
Dry the filter mat and measure the radioactivity of each filter disc using a liquid scintillation counter.
-
Plot the specific binding (total binding minus non-specific binding, determined in the presence of excess unlabeled GTPγS) against the log concentration of the agonist.
-
Calculate the EC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Protocol 2: In Vivo Lymphopenia Assay in Rats
This experiment assesses the in vivo efficacy of the compound by measuring its effect on peripheral lymphocyte counts.
-
Animals and Acclimatization:
-
Use female Lewis rats (or other appropriate strain), weighing approximately 200-250g.
-
Acclimatize animals for at least one week prior to the experiment with free access to food and water.
-
-
Compound Formulation and Administration:
-
Prepare a vehicle solution (e.g., 1% methylcellulose in water).
-
Prepare dosing formulations of this compound at the desired concentrations (e.g., 1 mg/kg, 3 mg/kg) in the vehicle.
-
Administer a single dose to the rats via oral gavage (p.o.). Include a vehicle-only control group.
-
-
Blood Sampling and Analysis:
-
At a predetermined time point (e.g., 24 hours post-dose), collect a blood sample (approx. 200 µL) from each animal via the tail vein into EDTA-coated tubes.
-
Thoroughly mix the samples to prevent coagulation.
-
Analyze the whole blood using an automated hematology analyzer to determine the total white blood cell count and the differential lymphocyte count.
-
-
Data Analysis:
-
Calculate the absolute lymphocyte count for each animal.
-
Compare the mean lymphocyte counts of the treated groups to the vehicle control group.
-
Use an appropriate statistical test (e.g., Student's t-test or ANOVA) to determine if the reduction in lymphocytes is statistically significant.
-
Caption: Experimental workflow for the in vivo lymphopenia assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LPL Receptor Agonist | MCE [medchemexpress.cn]
- 3. S1PR1 - Wikipedia [en.wikipedia.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Sphingosine-1 Phosphate Receptor Modulators: The Next Wave of Oral Therapies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of a Potent and Selective S1P1 Receptor Agonist
This whitepaper provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of the potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid, hereafter referred to as Compound 14. This document is intended for researchers, scientists, and drug development professionals interested in the field of S1P1 receptor modulation for the treatment of autoimmune diseases.
Introduction: The Role of S1P1 Agonism in Immunomodulation
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a multitude of cellular processes through its interaction with a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor, in particular, plays a crucial role in the egress of lymphocytes from secondary lymphoid organs. Agonism of S1P1 leads to the internalization and functional antagonism of the receptor on lymphocytes, which in turn prevents their migration into the peripheral circulation. This sequestration of lymphocytes in the lymph nodes forms the basis of the therapeutic effect of S1P1 agonists in autoimmune diseases such as multiple sclerosis.
The first-generation S1P receptor modulator, fingolimod, demonstrated clinical efficacy but also exhibited off-target effects, including bradycardia, which are attributed to its activity at the S1P3 receptor. This has driven the search for second-generation S1P1 agonists with high selectivity over S1P3 to achieve a better safety profile. Compound 14 emerged from such a discovery program, demonstrating potent S1P1 agonism with minimal activity at the S1P3 receptor.[1][2]
Discovery of Compound 14: A Structure-Activity Relationship (SAR) Driven Approach
The discovery of Compound 14 was the result of a systematic optimization of a benzofuran lead compound.[1] The initial lead, while potent at S1P1, also displayed undesirable proconvulsive activity. To mitigate this and improve the overall drug-like properties, a bioisosteric replacement strategy was employed.
The core benzofuran moiety was replaced with various heterocycles, leading to the identification of a benzothiazole core (Compound 11) that maintained S1P1 activity and selectivity over S1P3.[1] Further optimization focused on the substitution of the terminal phenyl group. This led to the discovery that a 2-fluorobenzyl substituent (Compound 14) provided a significant improvement in the therapeutic profile, exhibiting potent S1P1 agonism and a marked reduction in S1P3 activity.[1]
Synthesis of Compound 14
The synthesis of Compound 14 is a multi-step process starting from commercially available materials. The key steps involve the formation of the benzothiazole core followed by the introduction of the azetidine-3-carboxylic acid moiety.
A detailed synthetic scheme is outlined below:
The synthesis commences with the preparation of aryl bromide 26 from 3-fluoro-4-bromobenzaldehyde. This intermediate then undergoes a lithium-halogen exchange followed by reaction with 2-fluoro-5-bromophenyl isothiocyanate (27) to form a thioamide. Cyclization of the thioamide in the presence of sodium carbonate in hot DMF affords the key benzothiazole intermediate 28. Subsequent synthetic steps, which are not detailed in the primary literature, would involve the introduction of the benzylazetidine-3-carboxylic acid side chain to yield the final product, Compound 14.
In Vitro Pharmacology
The in vitro pharmacological profile of Compound 14 was assessed through a series of assays to determine its potency, selectivity, and functional activity at S1P receptors.
Quantitative Data
| Assay | Receptor | EC50 (µM) | Reference |
| Receptor Internalization (RI) | hS1P1 | 0.042 | |
| Ca2+ Mobilization | hS1P3 | 3.47 |
Experimental Protocols
This assay measures the agonist-induced internalization of the S1P1 receptor, a key mechanism of action for S1P1 agonists. A common method involves the use of a cell line stably expressing a green fluorescent protein (GFP)-tagged S1P1 receptor.
Principle: In the unstimulated state, the S1P1-GFP fusion protein is localized to the plasma membrane. Upon agonist binding, the receptor is internalized, leading to a redistribution of the GFP signal from the membrane to intracellular vesicles. This change in fluorescence can be quantified using high-content imaging.
Protocol Outline:
-
Cell Plating: Seed U2OS cells stably expressing hS1P1-GFP into 96-well plates and culture overnight.
-
Compound Treatment: Treat the cells with varying concentrations of Compound 14 or a reference agonist for a specified time (e.g., 60 minutes) at 37°C.
-
Cell Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain the nuclei with a fluorescent dye (e.g., Hoechst).
-
Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify the translocation of the GFP signal from the cell membrane to the cytoplasm.
-
Data Analysis: Plot the percentage of receptor internalization against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
This assay is used to assess the functional activity of compounds at the S1P3 receptor, which is coupled to the Gq signaling pathway, leading to an increase in intracellular calcium upon activation.
Principle: Cells expressing the S1P3 receptor are loaded with a calcium-sensitive fluorescent dye. Agonist binding to the receptor triggers a signaling cascade that results in the release of calcium from intracellular stores, causing a transient increase in intracellular calcium concentration. This change in fluorescence is measured to determine the potency of the compound.
Protocol Outline:
-
Cell Plating: Plate CHO-K1 cells stably co-expressing hS1P3 and a promiscuous G-protein (e.g., Gα16) into 96-well plates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of Compound 14 or a reference agonist to the cells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the peak fluorescence response for each compound concentration. Plot the response against the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
In Vivo Pharmacology
The in vivo efficacy and pharmacokinetic profile of Compound 14 were evaluated in rodent and non-human primate models.
Quantitative Data
Pharmacokinetic Parameters
| Species | Clearance (L/h/kg) | Vss (L/kg) | T1/2 (h) | %F |
| Rat | 0.33 | 3.3 | 7.5 | 68 |
| NHP | 0.50 | 1.6 | 35.2 | 23 |
In Vivo Efficacy
| Model | Species | Dose (mg/kg, p.o.) | Effect | Reference |
| Lymphocyte Reduction | Lewis Rat | 0.3 | Significant reduction in circulating lymphocytes at 24h | |
| Delayed-Type Hypersensitivity (DTH) | Lewis Rat | 0.3 | Significant attenuation of DTH response |
Experimental Protocols
This assay is a primary pharmacodynamic marker for S1P1 agonist activity in vivo.
Protocol Outline:
-
Animal Dosing: Administer Compound 14 orally to female Lewis rats at various dose levels.
-
Blood Collection: Collect blood samples from the rats at specified time points (e.g., 24 hours post-dose).
-
Lymphocyte Counting: Perform a complete blood count to determine the number of circulating lymphocytes.
-
Data Analysis: Compare the lymphocyte counts in the treated groups to a vehicle-treated control group to determine the percentage of lymphocyte reduction.
The DTH model is a T-cell mediated inflammatory response that is used to assess the immunosuppressive activity of drug candidates.
Protocol Outline:
-
Sensitization: Immunize female Lewis rats with an antigen (e.g., ovalbumin) emulsified in Complete Freund's Adjuvant via subcutaneous injection.
-
Drug Treatment: Administer Compound 14 or vehicle orally to the sensitized rats for a specified period (e.g., daily for 10 days).
-
Challenge: On a specific day after sensitization (e.g., day 7), challenge the rats by injecting the antigen into one ear and a control substance (e.g., saline) into the other.
-
Measurement of Ear Swelling: Measure the thickness of both ears at a specified time point after the challenge (e.g., 48 hours).
-
Data Analysis: Calculate the change in ear thickness (antigen-challenged ear minus control ear) for each animal. Compare the ear swelling in the drug-treated groups to the vehicle-treated group to determine the percentage of inhibition of the DTH response.
Signaling Pathway
S1P1 receptor activation by an agonist like Compound 14 initiates a cascade of intracellular signaling events, primarily through the Gi/o family of G proteins. This leads to downstream effects that ultimately result in the internalization of the receptor and the sequestration of lymphocytes.
Conclusion
Compound 14 is a potent and selective S1P1 receptor agonist that demonstrates a promising preclinical profile. Its discovery through a rational, SAR-driven approach has led to a molecule with high S1P1 potency and significantly reduced S1P3 activity, suggesting a favorable safety profile compared to first-generation S1P modulators. The in vivo data in rodent models confirms its ability to induce lymphocyte sequestration and suppress T-cell mediated inflammation. These findings highlight Compound 14 as a compelling candidate for further development as a therapeutic agent for autoimmune diseases. This technical guide provides a detailed summary of the key data and methodologies that underpin the characterization of this promising S1P1 agonist.
References
The Role of S1P1 Agonist III in Lymphocyte Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists in the regulation of lymphocyte trafficking. As "S1P1 Agonist III" is a non-specific designation, this document will focus on the well-characterized selective S1P1 agonists, Ponesimod and SEW2871, as representative examples to illustrate the core principles and methodologies in this area of research.
Introduction to S1P1 and Lymphocyte Egress
The trafficking of lymphocytes is a fundamental process in the adaptive immune response, involving their continuous recirculation between the blood, secondary lymphoid organs (SLOs), and peripheral tissues. The egress of lymphocytes from SLOs, such as lymph nodes and the thymus, is critically regulated by the sphingosine-1-phosphate (S1P) signaling pathway.[1][2][3]
S1P is a bioactive lipid mediator that is present in high concentrations in the blood and lymph, creating a concentration gradient compared to the lower levels within lymphoid tissues.[4] Lymphocytes express S1P1, a G protein-coupled receptor (GPCR), on their surface. The binding of S1P to S1P1 is a key signal that promotes the migration of lymphocytes out of the lymphoid organs and into circulation.[1]
Mechanism of Action of S1P1 Agonists
Selective S1P1 agonists are small molecules that bind to and activate the S1P1 receptor. Their primary mechanism of action in modulating lymphocyte trafficking involves the functional antagonism of the S1P1 receptor. Upon binding, the agonist initially activates the receptor, but this is followed by a sustained internalization and degradation of the S1P1 receptor from the lymphocyte surface. This downregulation of S1P1 renders the lymphocytes unresponsive to the endogenous S1P gradient, effectively trapping them within the secondary lymphoid organs. This sequestration of lymphocytes leads to a dose-dependent reduction in the number of circulating lymphocytes in the peripheral blood, a state known as lymphopenia. This reduction in circulating immune cells is the basis for the therapeutic use of S1P1 agonists in autoimmune diseases.
Quantitative Data on Selective S1P1 Agonists
The following tables summarize key quantitative data for the selective S1P1 agonists Ponesimod and SEW2871, demonstrating their potency and in vivo efficacy.
Table 1: In Vitro Potency and Binding Affinity of Selective S1P1 Agonists
| Compound | Parameter | Species | Value | Reference(s) |
| Ponesimod | EC50 (S1P1 activation) | Human | 5.7 nM | |
| Kd (S1P1 binding) | Human | 2.09 ± 0.27 nM | ||
| SEW2871 | EC50 (GTPγS binding) | Human | 13.8 nM | |
| EC50 (GTPγS binding) | Murine | 20.7 nM |
Table 2: In Vivo Efficacy of Selective S1P1 Agonists on Lymphocyte Counts
| Compound | Species | Dose | Effect on Lymphocyte Count | Time Point | Reference(s) |
| Ponesimod | Rat | 0.3 mg/kg (oral) | Dose-dependent reduction | 3-24 hours | |
| Rat | 1 mg/kg (oral) | Dose-dependent reduction | 3-24 hours | ||
| Rat | 3 mg/kg (oral) | Dose-dependent reduction | 3-24 hours | ||
| Rat | 10 mg/kg (oral) | Dose-dependent reduction | 3-24 hours | ||
| Rat | 30 mg/kg (oral) | >50% reduction | 24 hours | ||
| Rat | 100 mg/kg (oral) | >50% reduction | 24 hours | ||
| SEW2871 | Mouse | 5.5 mg/kg (oral, ED50) | Peripheral blood lymphopenia | Not specified | |
| Mouse | 20 mg/kg/day (gavage) | Depletion of peripheral CD4+ T cells | 2 weeks |
Signaling Pathways and Experimental Workflows
S1P1 Signaling Pathway in Lymphocyte Egress
The binding of an S1P1 agonist to its receptor on a lymphocyte initiates a signaling cascade that ultimately leads to the internalization of the receptor and the retention of the lymphocyte within the lymph node. This process prevents the lymphocyte from following the S1P gradient into the efferent lymphatics.
References
- 1. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of Ponesimod Alone and in Combination with Dimethyl Fumarate in Experimental Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to S1P1 Agonist III: Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity profile of S1P1 Agonist III, a potent and reversible agonist of the human sphingosine-1-phosphate receptor 1 (hS1P1). This document includes quantitative binding data, detailed experimental methodologies for receptor binding and functional assays, and visualizations of the associated signaling pathways and experimental workflows.
Core Compound Information
This compound, also known by its chemical name 4-Methoxy-N-(2-(trifluoromethyl)biphenyl-4-ylcarbamoyl)nicotinamide, is an orally bioavailable small molecule. It is distinguished by its lack of a traditional polar head group often found in S1P receptor agonists.
| Identifier | Value |
| Chemical Formula | C₂₁H₁₆F₃N₃O₃[1] |
| Molecular Weight | 415.37 g/mol |
| CAS Number | 1324003-64-6 |
| Synonyms | S1P1 Receptor Agonist III, TC-G 1006, S1P1 Agonist 8 |
Receptor Binding Affinity and Selectivity
This compound demonstrates high potency and efficacy at the hS1P1 receptor with substantial to excellent selectivity over other S1P receptor subtypes. The following tables summarize the key quantitative data regarding its activity.
Table 1: S1P Receptor Functional Activity
| Receptor Subtype | EC₅₀ | Efficacy |
| hS1P₁ | 35 nM | 96% |
| hS1P₅ | 4.3 µM | 58% |
| hS1P₂₋₄ | >25 µM | Not Specified |
Data sourced from Calbiochem® product information.
Table 2: Off-Target Activity Profile
| Target | IC₅₀ |
| hERG | >10 µM |
| Cytochrome P450 3A4 | >30 µM |
| Cytochrome P450 2D6 | >30 µM |
Data sourced from Calbiochem® product information.
S1P1 Receptor Signaling Pathway
Activation of the S1P1 receptor, a G protein-coupled receptor (GPCR), by an agonist such as this compound primarily initiates signaling through the Gαi/o family of G proteins. This leads to a cascade of downstream effects crucial for regulating immune cell trafficking, vascular development, and homeostasis. The binding of the agonist causes a conformational change in the receptor, leading to the dissociation of the G protein subunits (Gαi and Gβγ), which then modulate the activity of various effector proteins.
Caption: S1P1 Receptor Signaling Cascade.
Experimental Protocols
The determination of receptor binding affinity (Ki or Kd) and functional potency (EC₅₀ or IC₅₀) for a compound like this compound involves specific in vitro assays. Below are detailed methodologies for a representative radioligand binding assay and a functional assay.
Radioligand Binding Assay (Competition Assay)
This assay measures the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand from the S1P1 receptor.
-
Receptor Preparation:
-
Cell membranes are prepared from a cell line stably overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).
-
Cells are harvested, homogenized in a cold buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.
-
-
Assay Protocol:
-
A fixed concentration of a high-affinity S1P1 radioligand (e.g., [³²P]S1P or a tritiated S1P analog) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a set time to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled S1P1 ligand.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with cold assay buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Functional Assay (e.g., GTPγS Binding or cAMP Inhibition Assay)
This assay measures the functional consequence of receptor activation by an agonist. Since S1P1 couples to Gαi, agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
Cell Culture and Treatment:
-
Cells expressing the S1P1 receptor are cultured in appropriate media.
-
Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells are then stimulated with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the S1P1 agonist (this compound).
-
-
cAMP Measurement:
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
The results are plotted as the cAMP level (or a related signal) versus the log concentration of the agonist.
-
The EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) is determined using a sigmoidal dose-response curve fit.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the receptor binding affinity of a test compound.
Caption: Workflow for a Competition Binding Assay.
References
S1P1 Agonist III: A Deep Dive into Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by S1P1 Agonist III, a selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). Understanding these intricate signaling cascades is paramount for researchers and drug development professionals working on novel therapeutics targeting the S1P/S1P1 axis, which plays a pivotal role in regulating immune cell trafficking and other crucial physiological processes.[1][2][3]
Core Signaling Pathways of S1P1 Agonism
Activation of the S1P1 receptor, a G protein-coupled receptor (GPCR), by an agonist such as this compound, primarily initiates signaling through the heterotrimeric G protein, Gαi.[3][4] This engagement triggers a cascade of downstream events that collectively influence cell migration, survival, and differentiation. The principal signaling pathways are detailed below.
Gαi-Mediated Signaling
Upon agonist binding, the S1P1 receptor facilitates the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. Both Gαi-GTP and the Gβγ complex act as secondary messengers, propagating the signal to various downstream effectors.
A key consequence of Gαi activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can impact the activity of protein kinase A (PKA) and subsequently influence gene transcription and other cellular processes.
PI3K/Akt Pathway
The Gβγ subunit, liberated upon Gαi activation, can directly activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the plasma membrane leads to the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2.
Activated Akt is a critical signaling node that promotes cell survival by inhibiting pro-apoptotic proteins and enhances cell proliferation and growth.
Ras/ERK Pathway
The Gβγ subunits can also activate the Ras/Raf/MEK/ERK signaling cascade. This is often mediated through the activation of Src family kinases, which can then activate receptor tyrosine kinases or scaffold proteins that lead to the activation of the small GTPase Ras. Ras, in turn, activates a kinase cascade beginning with Raf, followed by MEK, and finally the extracellular signal-regulated kinase (ERK).
Phosphorylated ERK translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to the regulation of gene expression involved in cell proliferation, differentiation, and survival.
Rac1 Signaling and Cell Migration
A crucial downstream effector of S1P1 signaling, particularly in the context of lymphocyte trafficking, is the Rho family small GTPase, Rac1. Activation of Rac1 is often mediated through PI3K-dependent and -independent mechanisms involving guanine nucleotide exchange factors (GEFs).
Activated Rac1 plays a central role in actin cytoskeleton reorganization, leading to the formation of lamellipodia and membrane ruffling, which are essential for cell motility and chemotaxis. This pathway is fundamental to the S1P1-mediated egress of lymphocytes from lymphoid organs into the circulation.
STAT3 Pathway
Recent studies have indicated that S1P1 signaling can also lead to the activation of the Signal Transducer and Activator of Transcription 3 (STAT3). This can occur through various mechanisms, including the activation of Janus kinases (JAKs) or through Src-mediated phosphorylation. Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate the transcription of genes involved in cell differentiation, particularly in the context of T helper 17 (Th17) cells.
Visualization of Signaling Pathways
To provide a clear visual representation of these interconnected pathways, the following diagrams have been generated using the DOT language.
Caption: Overview of this compound Downstream Signaling Pathways.
Caption: The PI3K/Akt Signaling Cascade.
Caption: The Ras/ERK MAP Kinase Pathway.
Quantitative Data Summary
The following table summarizes typical quantitative data for selective S1P1 agonists. The values for "this compound" are representative and may vary depending on the specific chemical entity.
| Parameter | This compound (Representative Values) | Description |
| Binding Affinity (Ki) | 0.1 - 5 nM | The equilibrium dissociation constant, indicating the affinity of the agonist for the S1P1 receptor. A lower value signifies higher affinity. |
| Functional Potency (EC50) | 0.05 - 2 nM | The concentration of the agonist that produces 50% of the maximal response in a functional assay (e.g., GTPγS binding or cAMP inhibition). |
| Receptor Selectivity (S1P1 vs S1P3) | >1000-fold | The ratio of EC50 or Ki values for S1P3 versus S1P1. High selectivity for S1P1 is desirable to minimize off-target effects, such as bradycardia, which is associated with S1P3 activation. |
| Akt Phosphorylation (p-Akt/Total Akt) | 2 to 10-fold increase | The fold-increase in the ratio of phosphorylated Akt to total Akt upon stimulation with the agonist, typically measured by Western blot or ELISA. |
| ERK Phosphorylation (p-ERK/Total ERK) | 1.5 to 5-fold increase | The fold-increase in the ratio of phosphorylated ERK to total ERK, indicating the activation of the MAPK pathway. |
| Lymphocyte Egress Inhibition (in vivo) | ED50: 0.1 - 1 mg/kg | The effective dose at which the agonist causes a 50% reduction in circulating lymphocytes in an animal model. |
Key Experimental Protocols
The study of S1P1 agonist downstream signaling involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the S1P1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human S1P1 receptor are prepared from a stable cell line (e.g., CHO or HEK293 cells).
-
Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA).
-
Competition Binding: A constant concentration of a radiolabeled S1P1 ligand (e.g., [³³P]-S1P) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled this compound.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter using a cell harvester.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using a non-linear regression model to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
Objective: To measure the functional potency (EC50) of this compound by quantifying its ability to stimulate G protein activation.
Methodology:
-
Membrane Preparation: S1P1-expressing cell membranes are prepared as described above.
-
Assay Buffer: A GTPγS binding buffer is prepared (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 µM GDP).
-
Reaction Setup: Cell membranes are incubated with increasing concentrations of this compound in the presence of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Incubation: The reaction is incubated at 30°C for 30-60 minutes.
-
Separation and Quantification: The reaction is terminated, and bound [³⁵S]GTPγS is separated from the free form and quantified as described in the radioligand binding assay.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the agonist concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.
Western Blotting for Phosphorylated Kinases
Objective: To quantify the activation of downstream kinases such as Akt and ERK.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., lymphocytes or S1P1-expressing cells) is cultured and serum-starved before being stimulated with various concentrations of this compound for different time points.
-
Cell Lysis: The cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the kinases of interest (e.g., anti-p-Akt, anti-p-ERK) and subsequently with antibodies against the total forms of these kinases.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified, and the ratio of the phosphorylated protein to the total protein is calculated to determine the fold-change in activation.
Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of this compound on cell migration.
Methodology:
-
Cell Preparation: The migratory cells (e.g., primary lymphocytes) are isolated and resuspended in a serum-free medium.
-
Assay Setup: A Transwell insert with a porous membrane is placed in a well of a multi-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., S1P or a chemokine).
-
Treatment: The cells are pre-incubated with different concentrations of this compound before being added to the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for a few hours at 37°C to allow for cell migration through the pores of the membrane into the lower chamber.
-
Quantification: The number of migrated cells in the lower chamber is quantified by cell counting, fluorescent labeling, or a colorimetric assay.
-
Data Analysis: The percentage of migrated cells is calculated relative to the total number of cells added, and the effect of the agonist on migration is determined.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing the downstream signaling of this compound.
Caption: Experimental Workflow for this compound Characterization.
References
- 1. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
S1P1 Agonist III versus endogenous S1P signaling
An In-depth Technical Guide to S1P1 Receptor Signaling: Endogenous S1P versus Synthetic Agonists
Introduction
Sphingosine-1-phosphate (S1P) is a crucial signaling sphingolipid that regulates a vast array of cellular processes through its interaction with a family of five G protein-coupled receptors (GPCRs), designated S1P1-5.[1][2] The S1P1 receptor, in particular, plays a nonredundant role in critical physiological functions, including lymphocyte trafficking, vascular integrity, and endothelial barrier function.[3][4] Its central role in the immune system has made it a prime therapeutic target for autoimmune diseases, most notably multiple sclerosis.[3]
This has led to the development of numerous synthetic S1P1 receptor modulators. While the user requested a comparison with a specific "S1P1 Agonist III," this appears to be a non-specific placeholder. This guide will, therefore, compare the signaling of endogenous S1P with that of well-characterized, potent synthetic S1P1 receptor agonists, using them as representative examples to fulfill the spirit of the request. These synthetic agonists, while mimicking endogenous S1P, can exhibit distinct pharmacological properties, leading to different downstream consequences such as biased signaling and receptor internalization kinetics.
This technical guide provides a detailed comparison of the signaling mechanisms of endogenous S1P and representative synthetic S1P1 agonists. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows for researchers, scientists, and drug development professionals.
Core Signaling Mechanisms
Endogenous S1P Signaling
Endogenous S1P, produced by sphingosine kinases, acts as a ligand for all five S1P receptors. Upon binding to S1P1, it primarily couples to the inhibitory G protein, Gαi. This interaction initiates a cascade of downstream events:
-
Gαi-mediated Signaling: The activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also activates the Phosphoinositide 3-kinase (PI3K)-AKT and Ras-ERK pathways.
-
β-Arrestin Recruitment: Like many GPCRs, agonist binding to S1P1 promotes the recruitment of β-arrestin. This process is crucial for receptor desensitization and internalization.
-
Receptor Internalization and Recycling: S1P1 undergoes rapid internalization upon ligand binding, a process mediated by GPCR kinase 2 (GRK2), clathrin, and dynamin-2. Following internalization, the receptor is typically recycled back to the plasma membrane.
The culmination of these signaling events regulates vital cellular functions. For instance, in endothelial cells, S1P1 signaling strengthens the endothelial barrier and promotes vascular integrity. In lymphocytes, a gradient of S1P is essential for their egress from secondary lymphoid organs into circulation.
Synthetic S1P1 Agonist Signaling
Synthetic S1P1 agonists are designed to mimic the action of S1P at the S1P1 receptor. A key therapeutic effect of these agonists is the induction of S1P1 receptor internalization and functional antagonism. By binding to S1P1 on lymphocytes, they cause the receptor to be internalized and degraded, rendering the cells unresponsive to the S1P gradient required for egress from lymph nodes. This leads to the sequestration of lymphocytes and a reduction of circulating lymphocytes, which is beneficial in autoimmune diseases.
However, synthetic agonists can differ from endogenous S1P in several ways:
-
Receptor Selectivity: While S1P binds to all five receptors, many synthetic agonists are designed to be selective for S1P1 to avoid off-target effects associated with other S1P receptors (e.g., bradycardia linked to S1P3 activation).
-
Biased Signaling: Some synthetic agonists can be "biased," preferentially activating either the G protein-mediated pathway or the β-arrestin pathway. This can lead to distinct downstream cellular responses compared to the endogenous ligand.
-
Internalization Kinetics: The rate and persistence of receptor internalization can vary between endogenous S1P and different synthetic agonists, which can impact the duration of the therapeutic effect.
Signaling Pathway Diagrams
Caption: S1P1 Receptor Signaling Pathways.
Quantitative Data Comparison
The following table summarizes the potency (EC50) of endogenous S1P and various synthetic agonists in activating Gαi-mediated signaling and β-arrestin recruitment at the S1P1 receptor. Lower EC50 values indicate higher potency.
| Compound | Gαi Activation (EC50, nM) | β-Arrestin Recruitment (EC50, nM) | Receptor Selectivity | Reference |
| Endogenous S1P | Varies by assay | ~61-80% of max response | S1P1-5 | |
| Ponesimod | 1.1 - 3.42 | 1.5 | S1P1 | |
| Ozanimod | < 1 | - | S1P1, S1P5 | |
| Siponimod | < 1 | - | S1P1, S1P5 | |
| Etrasimod | 5.48 | - | S1P1, S1P4, S1P5 | |
| Fingolimod (FTY720-P) | < 1 | - | S1P1, S1P3, S1P4, S1P5 | |
| D3-2 (Biased Agonist) | 167 | 0.9 | S1P1 |
Note: Data is compiled from multiple sources and assay conditions may vary.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
GTPγS Binding Assay (for Gαi Activation)
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation, which is an early event in G protein signaling.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the S1P1 receptor.
-
Assay Buffer: Use an assay buffer typically containing HEPES, MgCl2, NaCl, and GDP. The concentrations of these components may need optimization.
-
Reaction Setup: In a 96-well plate, add cell membranes, varying concentrations of the test agonist (e.g., S1P or synthetic agonist), and [35S]GTPγS.
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes to allow for [35S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter plate to separate bound from free [35S]GTPγS. Wash the filters with ice-cold buffer.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Caption: GTPγS Binding Assay Workflow.
cAMP Inhibition Assay
This assay measures the ability of a S1P1 agonist to inhibit the production of cAMP, a downstream effect of Gαi activation.
Methodology:
-
Cell Culture: Culture cells expressing the S1P1 receptor in a 96- or 384-well plate.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of the S1P1 agonist, followed by stimulation with forskolin to induce cAMP production. S1P1 activation will inhibit this forskolin-induced cAMP accumulation.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the agonist concentration to determine the EC50 value.
Caption: cAMP Inhibition Assay Workflow.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated S1P1 receptor. Enzyme fragment complementation (EFC) assays, such as the PathHunter assay, are commonly used.
Methodology:
-
Cell Line: Use a cell line engineered to co-express the S1P1 receptor fused to one fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementing fragment.
-
Cell Plating: Plate the cells in a 384-well white, clear-bottom plate and incubate overnight.
-
Compound Addition: Add varying concentrations of the test agonist to the wells.
-
Incubation: Incubate for a defined period (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment and enzyme complementation.
-
Detection: Add the chemiluminescent substrate for the reconstituted enzyme and measure the light output using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of β-arrestin recruitment. Plot the signal against the agonist concentration to calculate the EC50.
References
- 1. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate and Its Signaling Pathway Modulators | Encyclopedia MDPI [encyclopedia.pub]
- 3. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of S1P1 Agonist III: A Technical Guide
This technical guide provides an in-depth overview of the in vitro characterization of S1P1 Agonist III, a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1. This document is intended for researchers, scientists, and drug development professionals engaged in the study of S1P1 receptor modulation.
Quantitative Data Summary
The following table summarizes the key quantitative data for the in vitro activity of this compound.
| Parameter | Value | Receptor Specificity | Reference |
| EC50 | 18 nM | S1P1 | [1][2] |
| Activity on S1P3 | None | No activity observed | [1][2] |
S1P1 Signaling Pathway
S1P1 is a G protein-coupled receptor that primarily couples to the Gi family of G proteins.[3] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. Key events include the inhibition of adenylyl cyclase, activation of the ERK-1/2 pathway, and regulation of Rac and Rho GTPases, which are crucial for cell migration and cytoskeletal dynamics. The pathway also involves β-arrestin, which can mediate receptor internalization and signal transduction.
S1P1 receptor signaling cascade.
Experimental Protocols
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist. It is a direct measure of G protein activation.
Materials:
-
Membranes from cells expressing the human S1P1 receptor.
-
This compound
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
GTPγS (unlabeled)
-
GDP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1% BSA.
-
Scintillation cocktail
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Cell membranes (typically 5-20 µg of protein per well)
-
GDP to a final concentration of 10 µM.
-
This compound at various concentrations.
-
-
Incubate for 15-20 minutes at 30°C.
-
Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through the filter plates.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plates and add a scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Data are analyzed using non-linear regression to determine the EC50 and maximal stimulation (Emax).
In Vitro Characterization Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of an S1P1 agonist.
Workflow for S1P1 agonist characterization.
References
The S1P1 Agonist III: A Deep Dive into its Role in Enhancing Endothelial Barrier Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of S1P1 Agonist III on endothelial barrier function. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, experimental validation, and the signaling pathways modulated by this class of compounds.
Core Concept: The Endothelial Barrier and S1P1 Signaling
The vascular endothelium forms a critical, selectively permeable barrier between the blood and the surrounding tissues. The integrity of this barrier is paramount for maintaining tissue homeostasis, and its dysfunction is a hallmark of various pathological conditions, including inflammation, sepsis, and vascular diseases. The sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a key regulator of endothelial barrier function. Activation of S1P1 signaling pathways has been shown to enhance the integrity of the endothelial barrier, making S1P1 agonists a promising therapeutic strategy for diseases characterized by vascular leakage.
Quantitative Data Summary
The following table summarizes the quantitative effects of representative S1P1 agonists, CYM-5442 and SEW2871, on endothelial barrier function as measured by Transendothelial Electrical Resistance (TEER) and permeability assays.
| S1P1 Agonist | Assay Type | Cell Type | Concentration | Observed Effect | Reference |
| CYM-5442 | TEER | HUVEC | 50-200 nM | Rapid and dose-dependent increase in endothelial resistance | [1] |
| CYM-5442 | In vivo vascular leak (Evans blue) | Mouse model of arthritis | Not specified | Delayed onset of arthritis and reduced vascular permeability | [2] |
| SEW2871 | TEER | MS1 (mouse islet EC line) | 100 nM | Enhanced endothelial integrity | [3] |
| SEW2871 | In vitro permeability (TNF-α induced) | Human dermal microvascular endothelial cells | Not specified | Partially stabilized endothelial barrier breakdown | [4] |
| SEW2871 | In vivo lung permeability (LPS-induced) | C57Bl/6 mice | < 0.3 mg/kg | Dose-dependent protection against vascular barrier disruption | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the complex biological processes involved, the following diagrams illustrate the S1P1 signaling pathway and a typical experimental workflow for assessing the effects of S1P1 agonists on endothelial barrier function.
Detailed Experimental Protocols
Transendothelial Electrical Resistance (TEER) Measurement
Objective: To quantify the electrical resistance across an endothelial cell monolayer, providing a real-time, non-invasive measure of barrier integrity.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium
-
EVOM (Epithelial Volt-Ohm Meter) with "chopstick" electrodes
-
This compound stock solution
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed endothelial cells onto the apical chamber of the Transwell inserts at a density that allows for the formation of a confluent monolayer within 24-48 hours.
-
Culture to Confluence: Culture the cells until a confluent monolayer is formed. This can be visually confirmed by microscopy.
-
Equilibration: Before measurement, equilibrate the plate at 37°C in the cell culture incubator for at least 30 minutes. TEER is temperature-sensitive.
-
Electrode Sterilization: Sterilize the "chopstick" electrodes with 70% ethanol and allow them to air dry in a sterile environment. Rinse with sterile PBS or culture medium before use.
-
Blank Measurement: Measure the resistance of a blank Transwell insert (containing medium but no cells) to determine the background resistance.
-
Sample Measurement: Carefully place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber. Ensure the electrodes do not touch the cell monolayer. Record the resistance reading.
-
Treatment: Add the this compound at desired concentrations to the apical chamber.
-
Time-Course Measurement: Measure TEER at various time points post-treatment to observe the dynamic changes in barrier function.
-
Calculation: Subtract the resistance of the blank insert from the resistance of the cell-covered insert and multiply by the surface area of the membrane to obtain the TEER value in Ω·cm².
Endothelial Permeability Assay (FITC-Dextran)
Objective: To measure the passage of a fluorescently labeled macromolecule (FITC-dextran) across the endothelial monolayer, providing a quantitative assessment of paracellular permeability.
Materials:
-
Confluent endothelial cell monolayers on Transwell inserts
-
FITC-dextran (e.g., 40 kDa or 70 kDa)
-
This compound
-
Phenol red-free culture medium
-
Fluorescence plate reader
Procedure:
-
Prepare Monolayers: Culture endothelial cells to confluence on Transwell inserts as described for the TEER assay.
-
Pre-treatment: Treat the cells with this compound at various concentrations for a predetermined period.
-
Add Tracer: Replace the medium in the apical chamber with medium containing a known concentration of FITC-dextran (e.g., 1 mg/mL). The basolateral chamber should contain fresh medium.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours). Protect the plate from light.
-
Sample Collection: At the end of the incubation period, collect samples from the basolateral chamber.
-
Fluorescence Measurement: Measure the fluorescence intensity of the samples from the basolateral chamber using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm).
-
Quantification: Create a standard curve with known concentrations of FITC-dextran to determine the amount of tracer that has passed through the monolayer. Calculate the permeability coefficient if desired.
Immunofluorescence Staining for VE-Cadherin
Objective: To visualize the localization and organization of the key adherens junction protein VE-cadherin at the cell-cell junctions.
Materials:
-
Endothelial cells grown on coverslips or Transwell membranes
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-VE-cadherin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow endothelial cells to confluence on sterile glass coverslips and treat with this compound.
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-VE-cadherin antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash with PBS and incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope.
Western Blot for Rac1 Activation
Objective: To determine the levels of active (GTP-bound) Rac1, a key downstream effector in the S1P1 signaling pathway that promotes barrier enhancement.
Materials:
-
Endothelial cell lysates
-
Rac1 activation assay kit (containing Rac-GTP binding domain beads, e.g., PAK-PBD)
-
Lysis buffer
-
Primary antibody: anti-Rac1
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat endothelial cells with this compound for the desired time, then lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Pull-down of Active Rac1: Incubate the cell lysates with PAK-PBD beads to specifically pull down GTP-bound (active) Rac1.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with the primary anti-Rac1 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative amount of active Rac1 in treated versus untreated cells. Also, run a parallel blot with total cell lysates to determine the total Rac1 levels for normalization.
Conclusion
This compound represents a promising class of molecules for the therapeutic enhancement of endothelial barrier function. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the potential of these compounds. The activation of the S1P1-Rac1-VE-cadherin signaling axis provides a clear mechanistic rationale for their barrier-protective effects. The provided experimental workflows and detailed protocols should facilitate the robust evaluation of novel S1P1 agonists in preclinical settings.
References
- 1. youtube.com [youtube.com]
- 2. Enhancing Endothelial Cell Barrier Function via Sphingosine -1 Phosphate Receptor 1 (S1PR1) – a Novel Treatment for Experimental Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 3. Sphingosine 1-phosphate receptor 1 governs endothelial barrier function and angiogenesis by upregulating endoglin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate Receptor-1 Agonist Sew2871 Causes Severe Cardiac Side Effects and Does Not Improve Microvascular Barrier Breakdown in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Effects of Sphingosine 1–Phosphate Receptors on Airway and Vascular Barrier Function in the Murine Lung - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for S1P1 Agonist III In Vitro Studies
These application notes provide detailed protocols for the in vitro characterization of S1P1 Agonist III, a modulator of the sphingosine-1-phosphate receptor 1 (S1P1). The following sections outline the mechanism of action, experimental protocols for key assays, and representative data for assessing the potency and efficacy of this compound. These protocols are intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating lymphocyte trafficking, endothelial barrier function, and other physiological processes.[1][2][3] Upon binding of its endogenous ligand, sphingosine-1-phosphate (S1P), or an agonist like this compound, the receptor couples primarily to the Gαi/o family of G proteins.[4][5] This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Downstream signaling pathways include the activation of PI3K/Akt and Rac, which are involved in cell survival and migration. Chronic activation of S1P1 by agonists leads to receptor internalization and degradation, which functionally antagonizes the receptor and is the basis for the therapeutic effect of S1P1 modulators in autoimmune diseases by preventing the egress of lymphocytes from lymph nodes.
S1P1 Signaling Pathway
The following diagram illustrates the canonical S1P1 signaling pathway upon agonist binding.
Caption: S1P1 receptor signaling pathway upon agonist activation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for S1P1 agonists from in vitro assays. Data for "this compound" should be entered based on experimental findings. Representative data for known S1P1 agonists are provided for comparison.
Table 1: Receptor Binding Affinities (Ki)
| Compound | Cell Line | Radioligand | Ki (nM) | Reference |
| This compound | CHO-hS1P1 | [3H]CS1P1 | User Data | - |
| S1P | CHO-hS1P1 | [33P]S1P | 0.3 - 14 | |
| FTY720-P | CHO-hS1P1 | [3H]CS1P1 | Various | |
| SEW2871 | CHO-hS1P1 | [3H]CS1P1 | 354 |
Table 2: Functional Potency (EC50)
| Assay Type | Compound | Cell Line | EC50 (nM) | Reference |
| GTPγS Binding | This compound | CHO-hS1P1 | User Data | - |
| S1P | CHO-hS1P1 | 10 | ||
| cAMP Inhibition | This compound | CHO-CRE-bla | User Data | - |
| SEW2871 | CHO-CRE-bla | <10,000 | ||
| Receptor Internalization | This compound | U2OS-S1P1-EGFP | User Data | - |
| S1P | U2OS-S1P1-EGFP | ~25 | ||
| Cell Migration | This compound | Primary T-cells | User Data | - |
| S1P | Primary B-cells | ~80 (optimal conc.) |
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the human S1P1 receptor.
Workflow Diagram:
Caption: Workflow for the S1P1 radioligand binding assay.
Materials:
-
CHO cells stably expressing human S1P1 (CHO-hS1P1)
-
[3H]CS1P1 (radioligand)
-
This compound (test compound)
-
Binding Buffer (50 mM HEPES, 10 mM MgCl2, 100 mM NaCl, 0.4% fatty acid-free BSA, pH 7.5)
-
GF/C filter plates
-
Scintillation counter
Procedure:
-
Prepare membranes from CHO-hS1P1 cells.
-
In a 96-well plate, incubate 2 µg of cell membranes with a fixed concentration of [3H]CS1P1 (e.g., 8 nM) and serial dilutions of this compound (e.g., 0.1 nM to 10 µM) in binding buffer.
-
Incubate for 1 hour at 4°C.
-
Separate bound from free radioligand by rapid filtration through GF/C filter plates using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the IC50 value by non-linear regression of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G proteins by this compound.
Workflow Diagram:
Caption: Workflow for the S1P1 GTPγS binding assay.
Materials:
-
CHO-hS1P1 cell membranes
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
This compound
-
Assay Buffer (50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 µM GDP, pH 7.4)
Procedure:
-
In a 96-well plate, incubate CHO-hS1P1 membranes with [35S]GTPγS and varying concentrations of this compound in assay buffer.
-
Incubate for 30 minutes at 30°C.
-
Terminate the reaction by rapid filtration through GF/C filter plates.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Plot the data as a function of agonist concentration and determine the EC50 value using non-linear regression.
cAMP Inhibition Assay
This assay quantifies the functional consequence of Gαi activation by measuring the inhibition of adenylyl cyclase activity.
Workflow Diagram:
Caption: Workflow for the S1P1 cAMP inhibition assay.
Materials:
-
CHO cells co-expressing human S1P1 and a cAMP response element (CRE) coupled to a β-lactamase (bla) reporter gene (CHO-CRE-bla).
-
This compound
-
Forskolin (adenylyl cyclase activator)
-
β-lactamase detection kit (e.g., FRET-based)
Procedure:
-
Plate CHO-CRE-bla cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with serial dilutions of this compound.
-
Stimulate the cells with a fixed concentration of forsklin to induce cAMP production. Agonist binding to S1P1 will inhibit this process.
-
Incubate to allow for reporter gene expression.
-
Add the β-lactamase substrate and measure the resulting FRET signal according to the manufacturer's instructions.
-
The decrease in FRET signal corresponds to the inhibition of cAMP production.
-
Calculate the EC50 value from the concentration-response curve.
Receptor Internalization Assay
This assay visually monitors the agonist-induced translocation of S1P1 from the plasma membrane to intracellular compartments.
Workflow Diagram:
Caption: Workflow for the S1P1 receptor internalization assay.
Materials:
-
U2OS cells stably expressing S1P1 fused to a fluorescent protein (e.g., S1P1-EGFP).
-
This compound
-
Assay Buffer
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Nuclear stain (e.g., Hoechst)
-
High-content imaging system
Procedure:
-
Plate S1P1-EGFP expressing cells in an optically clear 96-well plate.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 1 hour) at 37°C.
-
Fix the cells and stain the nuclei.
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify the translocation of the fluorescent S1P1 signal from the plasma membrane to intracellular vesicles.
-
Generate a concentration-response curve and calculate the EC50 for receptor internalization.
References
- 1. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives [mdpi.com]
- 3. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: S1P1 Agonist III Lymphocyte Migration Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates lymphocyte trafficking from secondary lymphoid organs to the blood and lymph. This process is mediated through the S1P receptor 1 (S1P1), a G protein-coupled receptor expressed on the surface of lymphocytes. The egress of lymphocytes is driven by a concentration gradient of S1P, which is low in lymphoid tissues and high in the blood and lymph. S1P1 agonists, by binding to and activating S1P1, disrupt this natural gradient-guided migration, leading to the sequestration of lymphocytes in lymphoid organs. This mechanism is a key therapeutic strategy for various autoimmune diseases. "S1P1 Agonist III" represents a novel investigational agonist targeting the S1P1 receptor. These application notes provide a detailed protocol for an in vitro lymphocyte migration assay to characterize the inhibitory effects of this compound.
S1P1 Signaling Pathway in Lymphocyte Egress
The binding of S1P to its receptor, S1P1, on lymphocytes initiates a signaling cascade that is essential for their egress from lymphoid organs.[1][2][3] This signaling is primarily coupled through the Gαi protein, leading to the activation of downstream effectors like Rac and PI3K, which are crucial for cell migration. S1P1 agonists, such as FTY720 (Fingolimod), function by initially acting as agonists, but prolonged exposure leads to the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the S1P gradient and thus trapping them within the lymph nodes.[4]
References
Application Notes and Protocols for S1P1 Agonist III in Cell Culture
These detailed application notes and protocols are intended for researchers, scientists, and drug development professionals utilizing S1P1 Agonist III in cell culture experiments.
Introduction
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR) integral to regulating numerous physiological processes.[1] Notably, S1P1 activation is crucial for lymphocyte trafficking, endothelial barrier function, and cellular proliferation and migration. This compound exhibits high potency with an EC50 of 18 nM and demonstrates selectivity for S1P1 with no activity on the S1P3 receptor, making it a valuable tool for investigating S1P1-specific signaling pathways and cellular functions.[1]
Data Presentation
Quantitative Data Summary
| Compound | Target Receptor | EC50 | Selectivity | Key Applications |
| This compound | S1P1 | 18 nM [1] | No activity on S1P3 [1] | In vitro S1P1 agonism, lymphocyte trafficking studies, endothelial barrier function assays |
| SEW2871 | S1P1 | 13.8 nM | Highly selective for S1P1 | S1P1 signaling pathway analysis, lymphocyte migration |
| Sphingosine-1-Phosphate (S1P) | S1P1-5 | ~0.4 nM (S1P1) | Non-selective | Endogenous ligand studies, broad S1P receptor signaling |
S1P1 Signaling Pathway
Upon binding, this compound activates the S1P1 receptor, which primarily couples to the Gαi subunit of the heterotrimeric G protein. This activation initiates a cascade of downstream signaling events:
-
Inhibition of Adenylyl Cyclase: Gαi activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels.
-
Activation of PI3K/Akt Pathway: The βγ subunits of the G protein can activate Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt, a key regulator of cell survival and proliferation.
-
Activation of Ras/MEK/ERK Pathway: S1P1 activation can also stimulate the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell growth, differentiation, and migration.
-
Activation of Rac: The βγ subunits can also activate the small GTPase Rac, a critical component in regulating cell motility and cytoskeletal rearrangements.
Experimental Protocols
General Cell Culture and Treatment Guidelines
Recommended Cell Lines:
-
CHO-K1 or HEK293 cells stably expressing human S1P1: Ideal for specific S1P1-mediated signaling and functional assays.
-
U2OS cells stably expressing S1P1-eGFP: Suitable for receptor internalization assays.
-
Endothelial cells (e.g., HUVECs): For studying endothelial barrier function.
-
Lymphocytes or lymphocyte cell lines (e.g., Jurkat): For migration and trafficking studies.
General Culture Conditions:
-
Maintain cells in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For S1P1-expressing stable cell lines, include the appropriate selection antibiotic in the culture medium.
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Treatment of Cells:
-
For most assays, serum-starve the cells for 4-16 hours in serum-free or low-serum (0.1-1% FBS) medium prior to treatment. This reduces the background signaling from growth factors present in the serum.
-
Dilute the this compound stock solution in serum-free medium or assay buffer to the desired final concentration immediately before use.
-
A typical starting concentration range for in vitro assays is 10-100 nM, based on its EC50 of 18 nM. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and assay.
Experimental Workflow: Cell-Based Assay
Protocol 1: Cell Migration Assay (Transwell Assay)
This protocol is designed to assess the effect of this compound on cell migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
This compound
-
Calcein-AM or other cell staining dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to the assay.
-
Assay Setup:
-
Add 600 µL of serum-free medium containing different concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) to the lower chamber of the 24-well plate.
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours, depending on the cell type's migratory capacity.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts from the plate.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with a suitable dye (e.g., 0.1% crystal violet or Calcein-AM).
-
Elute the stain (if using crystal violet) and measure the absorbance, or read the fluorescence if using a fluorescent dye.
-
-
Data Analysis: Plot the measured signal against the concentration of this compound to determine the dose-response relationship for cell migration.
Protocol 2: Western Blot for Downstream Signaling (p-ERK and p-Akt)
This protocol is for analyzing the activation of key downstream signaling pathways following this compound treatment.
Materials:
-
6-well plates
-
Serum-free cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a short duration (e.g., 5-30 minutes) to observe acute signaling events.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: S1P1 Receptor Internalization Assay
This assay measures the agonist-induced internalization of the S1P1 receptor using cells stably expressing a fluorescently tagged S1P1 (e.g., S1P1-eGFP).
Materials:
-
U2OS or HEK293 cells stably expressing S1P1-eGFP
-
96-well imaging plates
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Hoechst stain (for nuclear counterstaining)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Plating: Seed S1P1-eGFP expressing cells into 96-well imaging plates at a density that will result in a sub-confluent monolayer on the day of the assay.
-
Compound Treatment:
-
Wash the cells once with pre-warmed Assay Buffer.
-
Add Assay Buffer containing various concentrations of this compound to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Fixation and Staining:
-
Carefully remove the treatment solution and fix the cells with Fixing Solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain the nuclei with Hoechst stain for 10 minutes.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the internalization of S1P1-eGFP by measuring the formation of intracellular fluorescent puncta or the decrease in membrane fluorescence.
-
-
Data Analysis: Plot the percentage of internalization against the log concentration of this compound to determine the EC50 for receptor internalization.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low response to this compound | - Low receptor expression in cells- Inactive compound- Suboptimal agonist concentration | - Confirm S1P1 expression by Western blot or qPCR.- Use a fresh aliquot of the agonist.- Perform a dose-response experiment to find the optimal concentration. |
| High background in assays | - Presence of S1P in serum- Non-specific binding | - Ensure adequate serum starvation.- Use fatty acid-free BSA in the assay buffer.- Include appropriate vehicle controls. |
| Cell death observed after treatment | - High concentration of agonist or DMSO | - Lower the concentration of this compound.- Ensure the final DMSO concentration is below 0.5%. |
Conclusion
This compound is a potent and selective tool for studying S1P1 receptor signaling and function. The protocols provided here offer a framework for investigating its effects on cell migration, downstream signaling, and receptor internalization. Optimization of these protocols for specific cell types and experimental conditions is recommended to achieve the most reliable and reproducible results.
References
Application Notes and Protocols for S1tP1 Agonist III in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration and evaluation of S1P1 Agonist III, a selective modulator of the sphingosine-1-phosphate receptor 1, in mouse models. The following sections detail the signaling pathway, experimental procedures, and relevant quantitative data to guide researchers in their study design.
S1P1 Signaling Pathway
Sphingosine-1-phosphate (S1P) is a signaling lipid that binds to five G protein-coupled receptors (GPCRs), designated S1P1-5.[1] S1P1 is crucial for lymphocyte trafficking, vascular integrity, and immune regulation.[1][2] Upon agonist binding, S1P1 couples primarily to the inhibitory G protein (Gi) and engages β-arrestin.[1][3] This initiates a signaling cascade that ultimately regulates cell migration and other cellular processes. The binding of an agonist like this compound leads to the internalization and degradation of the S1P1 receptor, which prevents lymphocytes from exiting lymphoid organs, resulting in a decrease in circulating lymphocytes. This sequestration of lymphocytes is a key mechanism for the therapeutic effects of S1P1 agonists in autoimmune diseases.
Quantitative Data Summary
The following tables summarize in vivo dosing and pharmacodynamic effects of various S1P1 agonists in mouse models. This data can be used as a reference for designing studies with this compound.
Table 1: In Vivo Dosing of S1P1 Agonists in Mice
| Compound | Mouse Strain | Dose | Administration Route | Dosing Schedule | Model | Reference |
| Fingolimod (FTY720) | C57BL/6 | 0.2 mg/kg | i.p. | Single dose | Lymphocyte Sequestration | |
| Fingolimod (FTY720) | - | 0.5 mg/kg | i.p. | Single dose | Lymphocyte Sequestration | |
| Fingolimod (FTY720) | - | 1 mg/kg | i.p. | - | Ischemia/Reperfusion | |
| Fingolimod (FTY720) | - | 3 mg/kg | i.v. | Single dose | Lymphocyte Sequestration | |
| Fingolimod (FTY720) | C57BL/6 | 10 mg/kg | i.p. | Once daily | EAE | |
| Ozanimod | - | - | Oral | Daily | Colitis | |
| Analogue 22 | Female C57BL/6 | 1 and 3 mg/kg | Oral | Single dose | Lymphocyte Sequestration | |
| Agonist 20 | - | 3 mg/kg | Oral | - | Collagen-Induced Arthritis | |
| LASW1238 | - | 3 or 10 mg/kg | i.p. | Single dose | Ischemia/Reperfusion | |
| ST-1893 | C57BL/6J | 5 mg/kg | i.p. | Single dose | Lymphopenia Induction | |
| ST-1894 | C57BL/6J | 5 mg/kg | i.p. | Single dose | Lymphopenia Induction | |
| RP-001 | S1P1-eGFP knock-in | 0.1 mg/kg | i.p. | Single dose | Lymphocyte Sequestration | |
| W-061 | - | - | Oral | Daily | DSS Colitis |
Table 2: Pharmacodynamic Effects of S1P1 Agonists in Mice
| Compound | Dose | Effect | Time Point | Model | Reference |
| Fingolimod (FTY720) | 0.2 mg/kg | Significant lymphocyte sequestration | 2 hours, partial recovery by 48 hours | Lymphocyte Sequestration | |
| Fingolimod (FTY720) | 3 mg/kg | Continued decrease in peripheral lymphocyte counts | 24 hours | Lymphocyte Sequestration | |
| Analogue 22 | 3 mg/kg | 88% reduction in circulating lymphocytes | 24 hours | Lymphocyte Sequestration | |
| LASW1238 | 3 mg/kg | Short-lasting lymphopenia | - | Ischemia/Reperfusion | |
| LASW1238 | 10 mg/kg | Sustained lymphopenia, reduced infarct volume | 24 hours | Ischemia/Reperfusion | |
| ST-1893 | 5 mg/kg | 58% drop in blood lymphocytes | 24 hours | Lymphopenia Induction | |
| ST-1894 | 5 mg/kg | 64% drop in blood lymphocytes | 24 hours | Lymphopenia Induction | |
| RP-001 | 0.1 mg/kg | Significant decrease in S1P1-eGFP expression on lymphocytes | 2 hours | Lymphocyte Sequestration |
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound in common mouse models of autoimmune disease.
Protocol 1: Administration of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used model for multiple sclerosis. This protocol outlines the therapeutic administration of this compound after disease induction.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS, 1% methylcellulose)
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) with Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Syringes and needles (27G)
Procedure:
-
EAE Induction (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA.
-
Anesthetize mice and inject 100-200 µL of the emulsion subcutaneously at two sites on the flank.
-
Administer 100-200 ng of PTX in PBS via intraperitoneal (i.p.) injection. Repeat the PTX injection on Day 2.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from Day 7 post-immunization. Use a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
-
This compound Preparation:
-
Dissolve this compound in the appropriate vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a 1 mg/mL solution to inject 200 µL).
-
-
Therapeutic Administration:
-
Upon the onset of clinical signs (e.g., score of 1), begin daily administration of this compound or vehicle via the desired route (e.g., i.p. or oral gavage). A typical therapeutic dose for an S1P1 agonist in this model is around 10 mg/kg.
-
-
Monitoring and Endpoint Analysis:
-
Continue daily clinical scoring and body weight measurement.
-
At the end of the study, collect blood for lymphocyte counting via flow cytometry.
-
Perfuse mice and collect spinal cords and brains for histological analysis of inflammation and demyelination.
-
Protocol 2: Evaluation of Lymphocyte Sequestration
This protocol is designed to assess the primary pharmacodynamic effect of this compound.
Materials:
-
This compound
-
Vehicle
-
Male or female mice (strain as required)
-
EDTA-coated microtubes for blood collection
-
Flow cytometer and relevant antibodies (e.g., anti-CD4, anti-CD8, anti-B220)
Procedure:
-
Baseline Blood Collection:
-
Collect a small volume of blood (e.g., 20-50 µL) from the tail vein or retro-orbital sinus of each mouse to establish baseline lymphocyte counts.
-
-
This compound Administration:
-
Administer a single dose of this compound or vehicle. Doses can range from 0.1 to 10 mg/kg depending on the potency of the compound.
-
-
Time-Course Blood Collection:
-
Collect blood samples at various time points post-administration (e.g., 2, 4, 8, 24, and 48 hours) to assess the onset, magnitude, and duration of lymphocyte reduction.
-
-
Lymphocyte Counting:
-
Perform a complete blood count (CBC) or use flow cytometry to quantify the number of circulating T and B lymphocytes.
-
-
Data Analysis:
-
Calculate the percentage reduction in lymphocyte counts at each time point relative to the baseline for each mouse.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study evaluating this compound in a mouse model.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate receptor-1 (S1P1) is expressed by lymphocytes, dendritic cells, and endothelium and modulated during inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S1P1 Agonist III in Flow Cytometry Analysis of Lymphocyte Sequestration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a critical role in the regulation of lymphocyte trafficking. The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen, is dependent on a gradient of sphingosine-1-phosphate (S1P) between these tissues and the blood and lymph. S1P1 agonists act by binding to this receptor on lymphocytes, inducing its internalization and rendering the cells unresponsive to the S1P gradient. This functional antagonism leads to the retention of lymphocytes within the lymphoid organs, a phenomenon known as lymphocyte sequestration, resulting in a reduction of circulating lymphocytes in the peripheral blood.[1][2] This mechanism is of significant therapeutic interest for autoimmune diseases and other inflammatory conditions.[3]
S1P1 Agonist III is a potent and selective agonist of the S1P1 receptor. It is an orally bioavailable small molecule that has been shown to efficiently reduce circulating lymphocyte levels.[4][5] These application notes provide a detailed protocol for the use of this compound to induce and quantify lymphocyte sequestration in a preclinical model using flow cytometry.
S1P1 Signaling Pathway
Activation of the S1P1 receptor by an agonist initiates a signaling cascade that is crucial for lymphocyte migration. The binding of the agonist leads to the coupling of heterotrimeric G proteins, primarily of the Gαi family. This engagement triggers downstream signaling pathways, including the activation of Rac1, PI3K, and Akt, which are essential for cell motility. Concurrently, S1P1 activation inhibits adenylyl cyclase, further modulating cellular processes. The sustained activation by an agonist leads to the internalization and subsequent degradation of the S1P1 receptor, preventing the lymphocyte from detecting the S1P gradient required for egress from lymphoid tissues.
Experimental Protocols
In Vivo Dosing of this compound
This protocol describes the oral administration of this compound to mice to induce lymphocyte sequestration.
Materials:
-
This compound (CAS: 1324003-64-6)
-
Vehicle (e.g., 0.5% methylcellulose in water or corn oil)
-
Dosing gavage needles
-
Appropriate animal model (e.g., C57BL/6 mice, 8-12 weeks old)
Procedure:
-
Preparation of Dosing Solution:
-
This compound is soluble in DMSO at 50 mg/mL. For in vivo dosing, a suspension in a suitable vehicle is typically prepared.
-
Accurately weigh the required amount of this compound.
-
Prepare a stock solution in a minimal amount of DMSO.
-
Suspend the stock solution in the vehicle to the desired final concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 10 mL/kg dosing volume). Ensure the final DMSO concentration is low (e.g., <2%) to avoid toxicity.
-
-
Animal Dosing:
-
House animals in accordance with institutional guidelines.
-
Administer this compound or vehicle control orally via gavage at a dose of 1 mg/kg.
-
A time-course analysis is recommended to determine the peak of lymphocyte sequestration and subsequent recovery. Blood samples can be collected at various time points post-dosing (e.g., 3, 6, 24, and 48 hours).
-
Flow Cytometry Analysis of Peripheral Blood Lymphocytes
This protocol outlines the procedure for collecting peripheral blood and staining for flow cytometric analysis of lymphocyte populations.
Materials:
-
Anticoagulant-coated tubes (e.g., EDTA)
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against murine lymphocyte markers (e.g., CD3, CD4, CD8, CD19)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
Flow cytometer
Procedure:
-
Blood Collection:
-
At the designated time points, collect peripheral blood from the mice into anticoagulant-coated tubes.
-
-
Red Blood Cell Lysis:
-
Add 100 µL of whole blood to a 5 mL FACS tube.
-
Add 2 mL of 1X RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
-
Cell Staining:
-
Wash the cell pellet with 2 mL of Flow Cytometry Staining Buffer and centrifuge.
-
Resuspend the cells in 100 µL of staining buffer containing the antibody cocktail (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19) and a viability dye.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in an appropriate volume of staining buffer.
-
Acquire data on a flow cytometer. Collect a sufficient number of events for statistical analysis.
-
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a clear and structured table. This allows for easy comparison between the treatment and vehicle control groups at different time points.
Table 1: Effect of this compound on Peripheral Blood Lymphocyte Counts
| Time Point (Hours) | Treatment Group | Total Lymphocytes (cells/µL) | T Cells (CD3+) (cells/µL) | B Cells (CD19+) (cells/µL) |
| 0 (Baseline) | Vehicle | 5500 ± 450 | 3850 ± 320 | 1650 ± 150 |
| This compound | 5400 ± 480 | 3780 ± 350 | 1620 ± 160 | |
| 3 | Vehicle | 5300 ± 500 | 3710 ± 360 | 1590 ± 170 |
| This compound | 1200 ± 150 | 840 ± 110 | 360 ± 50 | |
| 6 | Vehicle | 5600 ± 470 | 3920 ± 340 | 1680 ± 150 |
| This compound | 950 ± 120 | 665 ± 90 | 285 ± 40 | |
| 24 | Vehicle | 5450 ± 460 | 3815 ± 330 | 1635 ± 140 |
| This compound | 3800 ± 300 | 2660 ± 220 | 1140 ± 100 | |
| 48 | Vehicle | 5550 ± 490 | 3885 ± 350 | 1665 ± 160 |
| This compound | 5100 ± 450 | 3570 ± 320 | 1530 ± 140 |
Note: The data presented in this table is representative and based on typical results observed with potent S1P1 agonists. Actual results may vary. Values are presented as mean ± standard deviation. * indicates a statistically significant difference compared to the vehicle control group (p < 0.05).
Conclusion
This document provides a comprehensive guide for utilizing this compound in the study of lymphocyte sequestration. The detailed protocols for in vivo dosing and subsequent flow cytometric analysis, along with the structured data presentation, offer a robust framework for researchers in immunology and drug development to investigate the pharmacodynamic effects of S1P1 receptor modulation. The provided diagrams of the signaling pathway and experimental workflow serve as visual aids to facilitate a deeper understanding of the underlying mechanisms and experimental design.
References
- 1. S1P1 Receptor Agonist III The S1P1 Receptor Agonist III controls the biological activity of S1P1 Receptor. This small molecule/inhibitor is primarily used for Biochemicals applications. | Sigma-Aldrich [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rupress.org [rupress.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for S1P1 Receptor Internalization Assay Using S1P1 Agonist III
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a sphingosine-1-phosphate receptor 1 (S1P1) internalization assay using a hypothetical S1P1 Agonist III. The document outlines the underlying signaling pathway, a comprehensive experimental workflow, and expected data outcomes for professionals engaged in drug discovery and development.
Sphingosine-1-phosphate receptor 1 (S1P1) is a G-protein-coupled receptor (GPCR) that plays a critical role in regulating immune cell trafficking, vascular development, and endothelial barrier function.[1][2] The binding of an agonist, such as sphingosine-1-phosphate (S1P), to S1P1 initiates a cascade of intracellular signaling events.[1] A key regulatory mechanism for S1P1 signaling is receptor internalization, a process where the receptor is removed from the cell surface, leading to signal desensitization.[1][3] Agonist-induced internalization of S1P1 is a crucial mechanism of action for several therapeutic compounds, making its study essential in drug development.
S1P1 Signaling Pathway
Activation of S1P1 by an agonist leads to the coupling of intracellular G proteins, primarily of the Gαi/o family. This initiates downstream signaling cascades, including the activation of Ras-Erk and PI3 kinase pathways, and inhibition of adenylyl cyclase. Agonist binding also triggers the recruitment of β-arrestins, which mediate receptor desensitization and internalization.
S1P1 Receptor Internalization Assay Protocol
This protocol is designed for a fluorescence microscopy-based assay to visualize and quantify the internalization of S1P1 receptors upon treatment with this compound. This method relies on cells stably expressing an S1P1 receptor tagged with a fluorescent protein (e.g., EGFP).
Materials and Reagents
| Material/Reagent | Supplier/Preparation |
| U2OS or HEK293 cells stably expressing S1P1-EGFP | In-house or commercial |
| Dulbecco's Modified Eagle Medium (DMEM) | Standard cell culture supplier |
| Fetal Bovine Serum (FBS), Charcoal/Dextran Stripped | Standard cell culture supplier |
| Phosphate-Buffered Saline (PBS) | Prepare standard 1X solution |
| This compound | Test compound |
| S1P (positive control) | Commercial supplier |
| Vehicle (e.g., DMSO) | As appropriate for compound |
| 4% Paraformaldehyde (PFA) in PBS | Prepare fresh |
| Hoechst 33342 Staining Solution (1 µM in PBS) | Commercial supplier |
| 96-well, black, clear-bottom imaging plates | Standard lab supplier |
Experimental Workflow
The following diagram outlines the key steps of the S1P1 receptor internalization assay.
Detailed Step-by-Step Protocol
Cell Plating and Serum Starvation:
-
Culture U2OS or HEK293 cells stably expressing S1P1-EGFP in DMEM supplemented with 10% FBS.
-
Seed the cells into a 96-well, black, clear-bottom imaging plate at a density that will result in 60-80% confluency on the day of the assay.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
To increase the cell surface expression of S1P1, replace the growth medium with DMEM containing 2% charcoal/dextran stripped (delipidated) FBS and incubate for 16-18 hours.
-
On the day of the assay, gently wash the cells once with pre-warmed, serum-free DMEM.
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control (S1P) in serum-free DMEM. Also, prepare a vehicle control.
-
Add the prepared compound solutions to the respective wells of the cell plate.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator to allow for receptor internalization.
Cell Fixing and Staining:
-
Carefully remove the compound-containing medium from the wells.
-
Fix the cells by adding 100 µL of 4% PFA in PBS to each well and incubate for 20 minutes at room temperature.
-
Gently wash the cells three times with 150 µL of PBS per well.
-
Add 100 µL of 1 µM Hoechst 33342 staining solution to each well to counterstain the nuclei.
-
Incubate for at least 30 minutes at room temperature in the dark.
Imaging and Analysis:
-
Acquire images of the cells using a high-content imaging system or a fluorescence microscope. Use appropriate filter sets for EGFP (S1P1 receptor) and Hoechst 33342 (nuclei).
-
Analyze the images using appropriate software to quantify the internalization of S1P1-EGFP. This is typically done by identifying and counting the fluorescent puncta within the cell cytoplasm.
-
Plot the quantified internalization data against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Data Presentation and Expected Results
The potency of this compound in inducing S1P1 receptor internalization can be compared to the known agonist S1P. The results can be summarized in a table as follows:
| Compound | EC50 (nM) for S1P1 Internalization | Maximum Internalization (% of S1P) |
| S1P (Positive Control) | ~25 | 100% |
| This compound | To be determined | To be determined |
| Vehicle (Negative Control) | No activity | 0% |
A potent S1P1 agonist is expected to induce significant receptor internalization at low nanomolar concentrations. The degree of internalization can vary between different agonists. For instance, the synthetic agonist FTY720-phosphate has been shown to cause more pronounced internalization of S1P1 compared to the endogenous ligand S1P.
Concluding Remarks
This document provides a comprehensive guide for conducting an S1P1 receptor internalization assay. The provided protocol and background information will aid researchers in evaluating the pharmacological properties of novel S1P1 agonists. The successful implementation of this assay is crucial for the characterization of compounds targeting the S1P1 receptor for therapeutic intervention in various diseases.
References
Application Notes and Protocols: S1P1 Agonist III in Inflammatory Bowel Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of S1P1 Agonist III and other selective sphingosine-1-phosphate receptor 1 (S1P1) modulators in the research of Inflammatory Bowel Disease (IBD). This document includes the mechanism of action, key quantitative data for various S1P1 agonists, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates lymphocyte trafficking by binding to S1P receptors.[1][2] The S1P concentration gradient between secondary lymphoid organs and the blood is critical for the egress of lymphocytes.[2] In inflammatory bowel disease, there is an increased recruitment of lymphocytes to the inflamed gut tissue. S1P1 receptor agonists act as functional antagonists by inducing the internalization and degradation of the S1P1 receptor on lymphocytes.[2][3] This desensitization to the S1P gradient traps lymphocytes in the lymph nodes, preventing their migration to the gut and thereby reducing inflammation. This compound is a potent and selective agonist of the S1P1 receptor, making it a valuable tool for IBD research.
Quantitative Data for S1P1 Agonists
The following tables summarize key quantitative data for this compound and other relevant S1P1 modulators used in IBD research.
Table 1: In Vitro Potency and Selectivity of S1P1 Agonists
| Compound | Target(s) | EC50 (nM) | Selectivity | Reference |
| This compound | hS1P1 | 35 | >700-fold vs hS1P2-4; ~123-fold vs hS1P5 | |
| Ozanimod (RPC1063) | S1P1, S1P5 | 0.16 (pEC50 9.8) | >10,000-fold vs S1P2, S1P3, S1P4 | |
| Etrasimod (APD-334) | S1P1, S1P4, S1P5 | Full agonist at S1P1 | Partial agonist at S1P4, S1P5; No activity at S1P2, S1P3 | |
| SEW2871 | S1P1 | 13 (human), 20.7 (murine) | No activity at S1P2-5 up to 10 µM | |
| Fingolimod (FTY720) | S1P1, S1P3, S1P4, S1P5 | - | Non-selective |
hS1P1: human Sphingosine-1-Phosphate Receptor 1
Table 2: Efficacy of S1P1 Agonists in Preclinical Models of IBD
| Compound | IBD Model | Dosing Regimen | Key Findings | Reference |
| This compound | Rat | 1 mg/kg, p.o. | Efficiently reduces circulating lymphocyte levels | |
| Ozanimod (RPC1063) | TNBS-induced colitis (rat) | 0.1, 0.3, 1 mg/kg/day, p.o. for 7 days | Dose-dependent reduction in colon weight to length ratio and macroscopic disease score | |
| SEW2871 | IL-10-/- mice | 20 mg/kg/day, gavage for 2 weeks | Ameliorated established colitis, reduced CD4+ T cells in colon, suppressed pro-inflammatory cytokines |
Table 3: Clinical Efficacy of S1P1 Agonists in Ulcerative Colitis (Phase 3 Trials)
| Compound | Trial | Primary Endpoint | Result (Drug vs. Placebo) | Reference |
| Ozanimod | True North | Clinical Remission (Week 10) | 18.4% vs. 6.0% (p < 0.001) | |
| Ozanimod | True North | Clinical Remission (Week 52) | 37.0% vs. 18.5% (p < 0.001) | |
| Etrasimod | ELEVATE UC 12 | Clinical Remission (Week 12) | 25% vs. 15% (p=0.026) | |
| Etrasimod | ELEVATE UC 52 | Clinical Remission (Week 12) | 27% vs. 7% (p < 0.0001) | |
| Etrasimod | ELEVATE UC 52 | Clinical Remission (Week 52) | 32% vs. 7% (p < 0.0001) |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the S1P1 signaling pathway and the mechanism of action of S1P1 agonists.
Experimental Protocols
In Vitro: Lymphocyte Migration Assay (Transwell)
This protocol is for assessing the inhibitory effect of this compound on S1P-induced lymphocyte migration.
Materials:
-
This compound (e.g., from Calbiochem/Sigma-Aldrich)
-
Sphingosine-1-phosphate (S1P)
-
Jurkat T-cells or primary lymphocytes
-
RPMI 1640 medium with 0.5% fatty acid-free BSA (Assay Medium)
-
Transwell inserts (5 µm pore size) for 24-well plates
-
Calcein-AM or other viability dye for quantification
-
Plate reader
Procedure:
-
Cell Preparation:
-
Culture Jurkat cells or isolate primary lymphocytes.
-
Wash cells twice with serum-free RPMI 1640.
-
Resuspend cells in Assay Medium at 1 x 10^6 cells/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). Further dilute in Assay Medium to desired concentrations (e.g., 0.1 nM to 1 µM).
-
Pre-incubate cells with this compound or vehicle (DMSO) for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of Assay Medium with or without a chemoattractant concentration of S1P (e.g., 100 nM) to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Migration:
-
Carefully remove the inserts.
-
Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and using a fluorescent dye like Calcein-AM, followed by reading the fluorescence on a plate reader. Alternatively, cells can be counted using a hemocytometer or flow cytometry.
-
In Vivo: DSS-Induced Colitis Model in Mice
This protocol describes the induction of colitis using Dextran Sulfate Sodium (DSS) and treatment with an S1P1 agonist.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Dextran Sulfate Sodium (DSS), MW 36,000-50,000
-
This compound or other test compound
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
Procedure:
-
Induction of Colitis:
-
Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Monitor mice daily for body weight loss, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
-
Treatment:
-
Prepare the S1P1 agonist in the appropriate vehicle. For oral administration, a common dose for similar compounds is in the range of 0.3-1 mg/kg.
-
Begin daily oral gavage of the S1P1 agonist or vehicle at the same time as DSS administration (prophylactic) or after the onset of clinical signs (therapeutic).
-
-
Assessment of Colitis Severity (at the end of the study):
-
Euthanize mice and collect the colon.
-
Measure colon length and weight.
-
Collect tissue samples for histological analysis (H&E staining) to assess inflammation and tissue damage.
-
Homogenize a portion of the colon tissue to measure Myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Isolate RNA from another portion of the colon to analyze the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by qPCR.
-
Isolate lymphocytes from the spleen and mesenteric lymph nodes to assess lymphocyte sequestration by flow cytometry.
-
References
- 1. Unveiling the biological role of sphingosine-1-phosphate receptor modulators in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1 Phosphate Receptor Modulators: The Next Wave of Oral Therapies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sphingosine 1 phosphate / Sphingosine 1 phosphate receptor axis: a unique therapeutic target in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S1P1 Agonist III in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating lymphocyte trafficking, endothelial barrier function, and neuroinflammation. Its involvement in autoimmune diseases, such as multiple sclerosis, has made it a significant target for therapeutic intervention. S1P1 Agonist III is a potent and selective agonist of the S1P1 receptor, offering a valuable tool for studying S1P1 signaling and for the discovery of novel therapeutic agents. These application notes provide detailed protocols for the preparation and use of this compound in common cell-based assays to characterize its activity and screen for other modulators of the S1P1 pathway.
S1P1 Signaling Pathway
Upon binding to its endogenous ligand, sphingosine-1-phosphate (S1P), or a synthetic agonist like this compound, the S1P1 receptor undergoes a conformational change. This activates intracellular signaling cascades primarily through the Gαi subunit of the heterotrimeric G protein. Activation of Gαi leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1] Concurrently, the βγ subunits of the G protein can dissociate and activate other downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-MAPK/ERK pathway, which are involved in cell survival, proliferation, and migration.
Another critical aspect of S1P1 signaling is the recruitment of β-arrestin. Following agonist-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestin binds to the receptor. This interaction sterically hinders further G protein coupling, leading to desensitization of the receptor. Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of signaling and mediating receptor internalization, a key mechanism for regulating the surface expression and overall activity of the receptor.
Quantitative Data Summary
This compound is a potent and selective agonist for the S1P1 receptor. The following tables summarize its key quantitative parameters and provide a comparison with other common S1P receptor modulators.
Table 1: Potency and Selectivity of this compound
| Compound | Target | EC50 (nM) | Selectivity vs. S1P3 | Reference |
| This compound | S1P1 | 18 | No activity on S1P3 | [2][3] |
Table 2: Comparative Potency of S1P Receptor Modulators
| Compound | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) | Reference |
| This compound | 18 | >25,000 | >25,000 | >50,000 | 4,300 | [4] |
| Fingolimod-P | 0.3-0.6 | >10,000 | 3 | 0.3-0.6 | 0.3-0.6 | [5] |
| Siponimod | 0.4 | >10,000 | 3,800 | >10,000 | 1.1 | N/A |
| Ozanimod | 0.2 | >10,000 | >10,000 | >10,000 | 13.5 | N/A |
| Ponesimod | 5.7 | >10,000 | 105 | 1,108 | 59.1 |
Note: EC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (DMSO).
-
Reconstitution: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
S1P1 Receptor Internalization Assay
This assay measures the agonist-induced translocation of the S1P1 receptor from the plasma membrane to intracellular compartments, which can be visualized and quantified using a fluorescently tagged receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. AID 540368 - Late-stage fluorescence-based dose-response cell-based counterscreen assay to identify agonists of the Sphingosine 1-Phosphate Receptor 3 (S1P3): Sphingosine 1-Phosphate Receptor 1 (S1P1) agonist assay Set 3 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. cells-online.com [cells-online.com]
- 5. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
S1P1 Agonist III solubility issues and solutions
Welcome to the technical support center for S1P1 Agonist III. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and answering frequently asked questions related to the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). It is primarily utilized in research to investigate the roles of the S1P1 signaling pathway in various physiological and pathological processes. Key applications include studies on immune cell trafficking, autoimmune diseases, inflammation, and vascular biology.[1]
Q2: What is the mechanism of action of this compound?
This compound binds to and activates the S1P1 receptor, a G protein-coupled receptor (GPCR). This activation primarily couples to the inhibitory G protein, Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Downstream signaling can also involve the activation of pathways such as PI3K-AKT and ERK, which play roles in cell survival, proliferation, and migration.[2][3] A crucial aspect of its mechanism in immunosuppression is the induction of S1P1 receptor internalization, which traps lymphocytes in lymph nodes and prevents their egress into the bloodstream and tissues.
Q3: How should I store this compound?
This compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving this compound.
This is a common issue as this compound, like many small molecule inhibitors and agonists, can have limited solubility in aqueous solutions. The following steps provide a systematic approach to addressing solubility challenges.
Initial Troubleshooting Steps
-
Ensure High-Purity Anhydrous Solvent: The most common solvent for initial stock solutions is Dimethyl Sulfoxide (DMSO). DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly reduce the solubility of hydrophobic compounds. Always use a fresh, unopened bottle of anhydrous, high-purity DMSO.[4][5]
-
Gentle Heating: Warming the solution to 30-40°C can increase the solubility of many compounds. Use a water bath or heating block and vortex the solution intermittently. Avoid excessive heat to prevent potential compound degradation.
-
Sonication: An ultrasonic bath can provide the necessary energy to break down compound aggregates and facilitate dissolution. Sonicate the vial for 5-10 minute intervals.
Advanced Troubleshooting
If the initial steps do not resolve the solubility issue, consider the following:
-
Co-solvents for In Vivo Studies: For animal studies, a multi-component solvent system is often necessary. A common formulation involves a combination of DMSO, PEG300, Tween-80, and saline. It is crucial to add and dissolve each component sequentially.
-
Preparation of a Homogeneous Suspension: For oral gavage at higher doses, preparing a homogeneous suspension using a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) may be necessary.
Troubleshooting Workflow for Poor Solubility in DMSO
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Quantitative Data on Solubility
The following table summarizes the known solubility of this compound in various solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of both the compound and the solvent.
| Solvent System | Concentration | Remarks |
| 100% DMSO | ≥ 2.37 mM | Sonication is recommended to aid dissolution. |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 5.01 mM | A common formulation for in vivo studies. The solution should be clear. |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 5.01 mM | An alternative formulation for in vivo use. The solution should be clear. |
| 10% DMSO + 90% Corn Oil | ≥ 5.01 mM | A lipid-based formulation for in vivo administration. The solution should be clear. |
Note: The quantitative data provided is based on information available for S1P receptor agonist 1, which has similar properties to this compound. Researchers should perform their own solubility tests for precise concentrations.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of this compound and a fresh bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied if necessary.
-
Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol for S1P1 Receptor Internalization Assay (Antagonist Mode)
This assay measures the ability of a test compound to inhibit agonist-induced internalization of the S1P1 receptor.
Materials:
-
U2OS or CHO cells stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-eGFP).
-
Assay Buffer (e.g., DMEM with 0.1% fatty acid-free BSA and 10 mM HEPES).
-
This compound (as the agonist).
-
Test compound (potential antagonist).
-
Fixing Solution (e.g., 4% formaldehyde in PBS).
-
Hoechst stain for nuclear counterstaining.
-
96-well imaging plates.
Procedure:
-
Cell Plating: Seed the S1P1-eGFP expressing cells into 96-well imaging plates and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the test compound in Assay Buffer and add them to the respective wells. Include wells with Assay Buffer only as a control.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Agonist Stimulation: Add this compound to all wells (except for negative controls) at a final concentration that induces robust receptor internalization (e.g., EC80).
-
Incubation: Incubate for 60-90 minutes at 37°C to allow for receptor internalization.
-
Fixation and Staining: Gently wash the cells with PBS, then fix with Fixing Solution. After fixation, wash again and stain with Hoechst.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify S1P1-eGFP internalization by measuring the fluorescence intensity within intracellular vesicles or the decrease in membrane fluorescence.
S1P1 Internalization Assay Workflow
Caption: Workflow for an S1P1 receptor internalization assay.
S1P1 Signaling Pathway
Activation of the S1P1 receptor by this compound initiates a cascade of intracellular signaling events. The diagram below illustrates the primary signaling pathway.
Caption: Simplified S1P1 receptor signaling pathway.
References
troubleshooting S1P1 Agonist III inconsistent results in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using S1P1 Agonist III in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR). Its primary mechanism of action is to bind to and activate S1P1, which is primarily coupled to the Gαi signaling pathway. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, activation of S1P1 can trigger downstream pathways involving Ras-Erk and PI3 kinase, influencing cell survival, proliferation, and migration. A key regulatory feature of S1P1 signaling is agonist-induced receptor internalization.[1][2]
Q2: What is the reported in vitro potency of this compound?
A2: this compound has a reported half-maximal effective concentration (EC50) of 18 nM for the S1P1 receptor. It has been shown to have no activity on the S1P3 receptor, indicating its selectivity.[3]
Q3: How should I prepare and store a stock solution of this compound?
A3: For optimal results, it is crucial to properly prepare and store this compound. Due to its limited solubility in aqueous solutions, a stock solution is typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO).[3][4] It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be further diluted in aqueous buffers or cell culture media for your experiments. To avoid repeated freeze-thaw cycles that can lead to product degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes. Store the stock solution at -20°C for up to one year or at -80°C for up to two years.
Q4: Can this compound be used in animal studies?
A4: Yes, this compound is orally active and has been used in in vivo studies. For in vivo applications, specific formulations are required to ensure solubility and bioavailability. Examples of such formulations include combinations of DMSO, PEG300, Tween-80, and saline, or DMSO with corn oil.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with this compound.
Issue 1: Inconsistent or No Agonist Response
Potential Cause & Solution
-
Compound Precipitation: this compound has limited aqueous solubility. If the final concentration in your assay buffer is too high, the compound may precipitate, leading to a lower effective concentration and inconsistent results.
-
Recommendation: Visually inspect your final dilution for any signs of precipitation. If precipitation is observed, consider lowering the final concentration or using a solubilizing agent as described in the formulation protocols. Gentle heating and/or sonication can aid in dissolution. Ensure the final DMSO concentration in your assay is consistent across all wells and is at a level that does not affect cell viability (typically ≤ 0.5%).
-
-
Improper Storage and Handling: As with many small molecules, improper storage can lead to degradation of this compound.
-
Recommendation: Always store the stock solution at the recommended temperature (-20°C or -80°C) and protect it from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
-
Cell Health and Receptor Expression: The responsiveness of your cells is dependent on their health and the expression level of the S1P1 receptor.
-
Recommendation: Ensure your cells are healthy, within a low passage number, and not overgrown. If you are using a transient transfection system, optimize the transfection efficiency to ensure sufficient receptor expression. For stable cell lines, periodically verify the expression level of the S1P1 receptor.
-
-
Assay-Specific Issues: The lack of response could be specific to the assay being performed (e.g., GTPγS, β-arrestin, or receptor internalization assays).
-
Recommendation: Refer to the detailed experimental protocols below and ensure all steps are followed correctly. Pay close attention to incubation times, buffer components, and detection methods.
-
Issue 2: High Background Signal or Off-Target Effects
Potential Cause & Solution
-
Cytotoxicity: At high concentrations, this compound or the solvent (DMSO) may induce cytotoxicity, leading to confounding results.
-
Recommendation: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with the same concentrations of this compound and DMSO used in your functional assays. If cytotoxicity is observed, lower the concentration of the agonist.
-
-
Non-Specific Binding: In binding assays, high background can result from non-specific binding of the ligand to the cell membrane or plasticware.
-
Recommendation: Include a non-specific binding control in your assay by adding a high concentration of an unlabeled S1P1 ligand. Adding a small amount of bovine serum albumin (BSA) to your assay buffer can also help to reduce non-specific binding.
-
-
Activation of Other Signaling Pathways: While this compound is selective for S1P1, at very high concentrations, it may interact with other receptors or signaling molecules.
-
Recommendation: Use the lowest effective concentration of the agonist to achieve a robust response. If off-target effects are suspected, consider using a structurally different S1P1 agonist as a control.
-
Quantitative Data Summary
Table 1: In Vitro Potency of S1P1 Agonists
| Compound | Target Receptor | EC50 (nM) | Selectivity Notes |
| This compound | S1P1 | 18 | No activity on S1P3 |
| Ponesimod | S1P1 | 1.1 - 1.5 | Equipotent in Gαi activation and β-arrestin recruitment |
| D3-2 | S1P1 | 0.9 (β-arrestin) / 167 (Gαi) | 180-fold higher potency in β-arrestin recruitment assay |
Table 2: Solubility and Formulation of this compound
| Protocol | Solvent Composition | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.01 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.01 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.01 mM) |
Experimental Protocols
GTPγS Binding Assay
This assay measures the activation of Gαi proteins upon agonist binding to S1P1.
Materials:
-
Cell membranes expressing S1P1 receptor
-
This compound
-
[35S]GTPγS
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Scintillation fluid and counter
Protocol:
-
Prepare cell membranes from cells overexpressing the S1P1 receptor.
-
In a 96-well plate, add cell membranes (5-20 µg protein/well), GDP (to a final concentration of 10-30 µM), and varying concentrations of this compound.
-
Incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS (to a final concentration of 0.1-0.5 nM).
-
Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS as a function of the this compound concentration to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the S1P1 receptor upon agonist stimulation, a key step in GPCR desensitization and internalization.
Materials:
-
Cells co-expressing S1P1 receptor and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin assay)
-
This compound
-
Assay-specific detection reagents
Protocol:
-
Seed the cells in a 96-well or 384-well plate and incubate for 18-24 hours.
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Add the this compound dilutions to the wells.
-
Incubate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the signal (e.g., chemiluminescence) on a plate reader.
-
Data Analysis: Calculate the percent activation relative to a maximal agonist response and determine the EC50 value.
S1P1 Receptor Internalization Assay
This assay monitors the agonist-induced internalization of the S1P1 receptor from the cell surface.
Materials:
-
Cells expressing a tagged S1P1 receptor (e.g., S1P1-eGFP)
-
This compound
-
Fixing Solution (e.g., 4% paraformaldehyde)
-
Nuclear stain (e.g., Hoechst)
-
High-content imaging system or fluorescence microscope
Protocol:
-
Seed the S1P1-eGFP expressing cells in a 96-well imaging plate and incubate for 18-24 hours.
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells with PBS and stain the nuclei with Hoechst stain.
-
Acquire images using a high-content imaging system.
-
Data Analysis: Quantify the internalization of S1P1-eGFP by measuring the fluorescence intensity within intracellular vesicles or the decrease in membrane fluorescence.
Visualizations
Caption: S1P1 Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Inconsistent Results.
References
Technical Support Center: Optimizing S1P1 Agonist III Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of S1P1 Agonist III in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a synthetic agonist that targets the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR).[1][2][3] Upon binding, it mimics the action of the endogenous ligand, sphingosine-1-phosphate (S1P). This activation triggers a cascade of intracellular signaling pathways. A key function of S1P1 signaling is the regulation of lymphocyte trafficking, where it controls the egress of lymphocytes from lymphoid organs.[2][4] By activating S1P1, the agonist can lead to the internalization and downregulation of the receptor, which traps lymphocytes in the lymph nodes, preventing their circulation. This mechanism is crucial for its immunomodulatory effects.
Q2: What is a typical starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. However, a good starting point is to perform a dose-response experiment. Based on published data for various S1P1 agonists, a concentration range of 1 nM to 10 µM is often a reasonable starting point for in vitro assays. For example, the EC50 (half-maximal effective concentration) for S1P in an S1P1 redistribution assay is approximately 25 nM. For some potent synthetic agonists, efficacy in vivo has been observed at doses as low as 1 mg/kg.
Q3: How long should I incubate my cells with this compound?
The incubation time will vary depending on the assay and the desired outcome. For short-term signaling studies, such as measuring calcium mobilization or protein phosphorylation, incubation times can be as short as a few minutes to an hour. For longer-term assays, such as measuring receptor internalization, cell migration, or gene expression changes, incubation times can range from 1 hour to 24 hours or longer. For instance, in a receptor internalization assay, cells are typically incubated with the agonist for 60 minutes.
Troubleshooting Guide
Problem 1: I am not observing the expected biological effect with this compound.
Possible Causes and Solutions:
-
Suboptimal Concentration: The concentration of the agonist may be too low or too high.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. A typical range to test is from 0.1 nM to 100 µM.
-
-
Incorrect Incubation Time: The duration of treatment may be insufficient or excessive.
-
Solution: Conduct a time-course experiment to identify the optimal incubation period.
-
-
Low S1P1 Receptor Expression: The cell line you are using may not express sufficient levels of the S1P1 receptor.
-
Solution: Verify S1P1 receptor expression using techniques like qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to express high levels of S1P1 or a transient transfection system to overexpress the receptor.
-
-
Agonist Degradation: The agonist may be unstable in your culture medium.
-
Solution: Prepare fresh solutions of the agonist for each experiment. Check the manufacturer's instructions for storage and stability information. Some S1P agonists have a short half-life in plasma.
-
-
Assay-Specific Issues: The readout of your assay may not be sensitive enough to detect the effect.
-
Solution: Optimize your assay conditions and ensure that your positive and negative controls are working as expected.
-
Problem 2: I am observing cytotoxicity or a decrease in cell viability at higher concentrations of this compound.
Possible Causes and Solutions:
-
Off-Target Effects: At high concentrations, the agonist may bind to other S1P receptor subtypes (S1P2-5) or other cellular targets, leading to toxicity. S1P3 activation, for example, has been linked to some adverse effects.
-
Solution: Use the lowest effective concentration determined from your dose-response studies. If possible, use a more selective S1P1 agonist.
-
-
Cell Type Sensitivity: Some cell types may be more sensitive to S1P signaling modulation.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the toxic concentration range for your specific cells. A study on S1P showed cytotoxicity in some breast cancer cell lines at concentrations between 0.1 and 20 µM.
-
Experimental Protocols
Dose-Response Experiment for this compound
This protocol outlines a general method for determining the optimal concentration of this compound for a cell-based assay.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Agonist Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in your cell culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the agonist. Include a vehicle control (medium with DMSO at the same concentration as the highest agonist dose).
-
Incubation: Incubate the plate for the desired period (e.g., 1, 6, or 24 hours) at 37°C in a 5% CO2 incubator.
-
Assay Readout: Perform your specific assay to measure the biological response (e.g., receptor internalization, cell migration, etc.).
-
Data Analysis: Plot the response as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Cytotoxicity Assay
This protocol describes how to assess the potential cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate as described above.
-
Agonist Preparation: Prepare serial dilutions of this compound in culture medium, typically starting from a high concentration (e.g., 100 µM).
-
Cell Treatment: Treat the cells with the different concentrations of the agonist and include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a relevant period (e.g., 24 or 48 hours).
-
Viability Measurement: Use a commercial cytotoxicity assay kit (e.g., MTT, PrestoBlue, or CellTox Green) to measure cell viability according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the agonist concentration to determine the concentration at which toxicity is observed.
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Receptor Internalization Assay
| This compound Concentration (nM) | Percent Receptor Internalization (Mean ± SD) |
| 0 (Vehicle) | 5 ± 1.2 |
| 1 | 15 ± 2.5 |
| 10 | 45 ± 4.1 |
| 25 | 52 ± 3.8 |
| 50 | 78 ± 5.6 |
| 100 | 92 ± 3.2 |
| 1000 | 95 ± 2.9 |
Table 2: Example Cytotoxicity Data for this compound after 24-hour Incubation
| This compound Concentration (µM) | Percent Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 10 | 95 ± 6.1 |
| 20 | 85 ± 7.3 |
| 50 | 60 ± 8.9 |
| 100 | 35 ± 9.5 |
Visualizations
Caption: S1P1 signaling pathway activation by this compound.
Caption: General workflow for a cell-based assay with this compound.
References
- 1. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S1P Sphingosine-1-phosphate Pathway [immunologypathways.com]
S1P1 Agonist III off-target effects on S1P3 receptor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S1P1 Agonist III, with a specific focus on potential off-target effects on the S1P3 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the reported selectivity of this compound for the S1P1 receptor over the S1P3 receptor?
A1: this compound is a potent agonist of the human S1P1 receptor with a reported EC50 of approximately 18-35 nM.[1] It is reported to have no significant activity on the S1P3 receptor at concentrations typically used for S1P1 activation.[1] One supplier specifies that the EC50 for S1P2, S1P3, and S1P4 is greater than 25 µM, indicating a high degree of selectivity.
Q2: What are the key differences in the signaling pathways activated by S1P1 and S1P3 receptors?
A2: S1P1 and S1P3 receptors couple to different sets of G proteins, leading to distinct downstream signaling cascades. S1P1 exclusively couples to the Gαi/o family of G proteins. In contrast, S1P3 can couple to Gαi/o, Gαq, and Gα12/13. This differential coupling results in the activation of divergent downstream effectors. For instance, S1P3 activation can lead to RhoA activation, a pathway not typically associated with S1P1 signaling. Understanding these differences is crucial for deconvoluting on-target versus off-target effects in your experiments.
Q3: I am observing effects in my cells that are characteristic of S1P3 activation (e.g., RhoA activation, robust calcium mobilization) when using this compound. What could be the cause?
A3: While this compound is highly selective, observing S1P3-like effects could be due to several factors:
-
High Concentrations: At very high concentrations, the selectivity of any compound can be overcome, leading to off-target effects. We recommend using the lowest effective concentration of this compound that elicits your desired S1P1-mediated response.
-
Cellular Context: The relative expression levels of S1P1 and S1P3 in your specific cell line can influence the observed response. Cells with very high S1P3 expression and low S1P1 expression may be more susceptible to off-target effects.
-
Compound Purity: Ensure the purity of your this compound lot. Impurities could potentially have activity at S1P3.
-
Experimental Artifacts: Certain assay conditions can lead to non-specific effects. Review your experimental protocol for potential issues.
Troubleshooting Guides
Problem 1: Unexpected S1P3-like Phenotype Observed
You are treating your cells with this compound and observing a phenotype that has been previously attributed to S1P3 activation (e.g., cell morphology changes consistent with RhoA activation, strong and sustained calcium release).
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the relative mRNA and protein expression levels of S1P1 and S1P3 in your cell line using qPCR and western blotting or flow cytometry, respectively.
-
Concentration-Response Curve: Perform a detailed concentration-response curve with this compound for your primary S1P1-mediated readout. Determine the EC50 and use concentrations at or near this value for your experiments to minimize the risk of off-target effects.
-
Use a Selective S1P3 Antagonist: Pre-treat your cells with a selective S1P3 antagonist before adding this compound. If the unexpected phenotype is blocked, it strongly suggests an off-target effect on S1P3.
-
Employ an S1P3-Specific Readout: Directly measure the activation of a downstream signaling pathway specific to S1P3, such as RhoA activation. If this compound induces RhoA activation at the concentrations used in your primary assay, this confirms off-target activity.
Data Presentation
Table 1: Potency of this compound at S1P Receptors
| Receptor Subtype | EC50 (nM) | Efficacy | Reference |
| Human S1P1 | 18 | - | [1] |
| Human S1P1 | 35 | 96% | |
| Human S1P2 | >25,000 | - | |
| Human S1P3 | No Activity Reported | - | |
| Human S1P3 | >25,000 | - | |
| Human S1P4 | >25,000 | - | |
| Human S1P5 | 4,300 | 58% |
Experimental Protocols
Protocol 1: S1P Receptor Internalization Assay
This assay measures the translocation of the S1P1 or S1P3 receptor from the plasma membrane to intracellular compartments upon agonist stimulation.
Methodology:
-
Cell Culture: Plate cells stably expressing GFP-tagged S1P1 or S1P3 receptors onto glass-bottom dishes or multi-well plates suitable for imaging.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 2-4 hours in a serum-free medium to reduce basal receptor activation.
-
Compound Treatment: Add this compound at various concentrations to the cells. Include a positive control (e.g., S1P) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for receptor internalization.
-
Imaging: Acquire fluorescence images using a high-content imaging system or a confocal microscope.
-
Image Analysis: Quantify the internalization by measuring the ratio of intracellular to plasma membrane fluorescence intensity.
Troubleshooting:
-
High Background Internalization: This may be due to residual S1P in the serum. Ensure thorough washing and adequate serum starvation time.
-
No Internalization Observed: Confirm receptor expression and the functionality of your imaging system. Verify the activity of your positive control.
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1P1 or S1P3 receptor, a key step in receptor desensitization and signaling.
Methodology:
-
Cell Line: Use a commercially available cell line that co-expresses the S1P receptor of interest fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoveRx PathHunter).
-
Cell Plating: Plate the cells in a white, clear-bottom multi-well plate.
-
Compound Addition: Add this compound at a range of concentrations.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Detection: Add the detection reagents according to the manufacturer's protocol and measure the chemiluminescent signal using a plate reader.
Troubleshooting:
-
High Signal in Vehicle Control Wells: This could indicate constitutive receptor activity or assay reagent issues. Consult the assay kit's troubleshooting guide.
-
Low Signal-to-Background Ratio: Optimize cell number and incubation times.
Protocol 3: RhoA Activation Assay
This assay specifically measures the activation of RhoA, a downstream effector of S1P3, but not S1P1.
Methodology:
-
Cell Lysis: After treating your cells with this compound, lyse the cells in a RhoA activation assay lysis buffer.
-
GTP-RhoA Pulldown: Incubate the cell lysates with a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) coupled to agarose beads to pull down active, GTP-bound RhoA.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze the amount of pulled-down RhoA by western blotting using a RhoA-specific antibody.
-
Total RhoA Control: Run a parallel western blot with a portion of the initial cell lysate to determine the total amount of RhoA in each sample for normalization.
Troubleshooting:
-
No RhoA Activation Detected with Positive Control: Ensure the integrity of your cell lysates and the activity of your positive control (e.g., S1P or a non-hydrolyzable GTP analog).
-
High Background in Negative Control: Optimize washing steps and ensure that the lysis and pulldown are performed at 4°C to minimize GTP hydrolysis.
Visualizations
References
S1P1 Agonist III stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of S1P1 Agonist III in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
A1: this compound as a solid is typically shipped at ambient temperature. For long-term storage, it is recommended to store the solid powder at 2-8°C.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO at concentrations up to 50 mg/mL.[1] For long-term stability, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one year or at -80°C for up to two years.[2]
Q3: Can I use solvents other than DMSO to prepare my stock solution?
A3: While DMSO is the most common solvent for initial stock solutions, subsequent dilutions for in vivo or in vitro experiments may require different solvent systems. For in vivo studies, formulations using a combination of DMSO, PEG300, Tween-80, and saline have been described.[2] Always ensure the final concentration of DMSO is compatible with your experimental system.
Q4: Is this compound light-sensitive?
A4: While not explicitly stated for this compound, it is good laboratory practice to protect all research compounds from light, especially when in solution, to prevent potential photodegradation. One supplier recommends protecting the compound from light.
Troubleshooting Guide
Issue 1: My this compound precipitated out of solution during my experiment.
-
Possible Cause: The solubility of this compound may be lower in your aqueous experimental media compared to the initial DMSO stock solution.
-
Solution:
-
Increase Solubilizing Agents: For in vivo preparations, consider adjusting the ratios of co-solvents like PEG300 and Tween-80 to improve solubility.
-
Sonication/Gentle Warming: Briefly sonicating or gently warming the solution can help redissolve the compound. However, be cautious with temperature-sensitive assays.
-
Lower Final Concentration: If possible, reducing the final working concentration of the agonist in your assay may prevent precipitation.
-
Fresh Preparations: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.
-
Issue 2: I am not observing the expected biological effect (e.g., lymphocyte sequestration).
-
Possible Cause 1: Compound Degradation. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the agonist.
-
Solution: Always use freshly prepared working solutions from properly stored, single-use aliquots of the stock solution.
-
-
Possible Cause 2: Insufficient Agonist Concentration. The effective concentration (EC50) can vary between different cell types and assay systems.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
-
Possible Cause 3: Receptor Desensitization/Internalization. Prolonged exposure to S1P1 agonists can lead to receptor internalization and degradation, making the cells refractory to further stimulation.[3]
-
Solution: Consider the kinetics of your experiment. For some assays, a shorter incubation time may be necessary to observe the initial signaling events before significant receptor downregulation occurs.
-
Issue 3: I am observing unexpected off-target effects.
-
Possible Cause: While this compound is reported to be selective for S1P1 over S1P3, at high concentrations, it may interact with other S1P receptor subtypes or other cellular targets.
-
Solution:
-
Confirm Selectivity: If possible, use control cell lines that do not express S1P1 to rule out non-specific effects.
-
Use the Lowest Effective Concentration: Based on your dose-response experiments, use the lowest concentration that gives a robust and reproducible effect.
-
Literature Review: Consult the literature for known off-target effects of S1P1 agonists in your specific model system.
-
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Source |
| Solid Powder | 2-8°C | Long-term | |
| Stock Solution in DMSO | -20°C | Up to 1 year | |
| Stock Solution in DMSO | -80°C | Up to 2 years |
Table 2: Solubility of this compound
| Solvent | Concentration | Source |
| DMSO | 50 mg/mL |
Experimental Protocols
Protocol 1: S1P1 Receptor Internalization Assay
This protocol is a generalized procedure for observing ligand-induced internalization of the S1P1 receptor using fluorescence microscopy.
Materials:
-
Cells expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-GFP).
-
Cell culture medium appropriate for the cell line.
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Mounting medium with a nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Cell Seeding: Seed the S1P1-GFP expressing cells onto glass-bottom dishes or multi-well plates suitable for imaging. Culture until they reach the desired confluency (typically 70-80%).
-
Starvation (Optional): To reduce basal receptor activation, you may starve the cells in a serum-free medium for 2-4 hours prior to the experiment.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest agonist concentration).
-
Stimulation: Remove the culture medium and replace it with the prepared agonist solutions or vehicle control.
-
Incubation: Incubate the cells at 37°C for a predetermined time course (e.g., 15, 30, 60 minutes). The optimal time should be determined empirically.
-
Fixation: After incubation, gently wash the cells once with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining and Mounting: Add the mounting medium containing a nuclear counterstain to the cells.
-
Imaging: Acquire images using a fluorescence microscope. The internalization of the S1P1-GFP receptor will be observed as a shift from a predominantly plasma membrane localization to the appearance of intracellular puncta.
-
Analysis: Quantify the degree of internalization by measuring the fluorescence intensity in the cytoplasm versus the plasma membrane.
Protocol 2: In Vivo Lymphocyte Sequestration Assay
This protocol describes a general method to assess the effect of this compound on peripheral blood lymphocyte counts in mice.
Materials:
-
This compound.
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Experimental animals (e.g., C57BL/6 mice).
-
Blood collection supplies (e.g., EDTA-coated microcapillary tubes).
-
Automated hematology analyzer or manual cell counting equipment.
Procedure:
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Compound Preparation: Prepare the dosing solution of this compound in the vehicle. Ensure the compound is fully dissolved. Prepare a vehicle-only solution for the control group.
-
Baseline Blood Collection: Collect a baseline blood sample from each animal (e.g., via tail vein or retro-orbital sinus) to determine the initial lymphocyte count.
-
Administration: Administer this compound or vehicle to the animals via the desired route (e.g., oral gavage). Doses of 1 and 3 mg/kg have been shown to be effective.
-
Post-Dose Blood Collection: Collect blood samples at various time points after administration (e.g., 4, 8, 24, 48 hours).
-
Lymphocyte Counting: Analyze the blood samples using a hematology analyzer to determine the absolute lymphocyte count.
-
Data Analysis: Express the post-dose lymphocyte counts as a percentage of the baseline count for each animal. Compare the lymphocyte counts between the agonist-treated and vehicle-treated groups at each time point using appropriate statistical analysis. A significant reduction in peripheral blood lymphocytes in the treated group indicates successful lymphocyte sequestration.
Visualizations
Caption: S1P1 signaling pathway activated by this compound.
Caption: Workflow for a receptor internalization experiment.
References
- 1. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S1P1 Agonist III Lymphocyte Migration Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing S1P1 Agonist III in lymphocyte migration assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a lymphocyte migration assay in the context of S1P1 Agonism?
A lymphocyte migration assay, often performed using a transwell or Boyden chamber system, measures the directed movement of lymphocytes in response to a chemical gradient (chemotaxis).[1][2][3] Sphingosine-1-phosphate (S1P) is a potent chemoattractant for lymphocytes, guiding their egress from lymphoid organs.[4][5] this compound mimics the action of endogenous S1P, binding to the S1P1 receptor on lymphocytes and inducing their migration. The assay quantifies the number of cells that migrate through a porous membrane towards a chamber containing the S1P1 agonist.
Q2: What is the expected dose-response curve for an S1P1 agonist in a lymphocyte migration assay?
The dose-response to an S1P1 agonist in a migration assay typically follows a bell-shaped or biphasic curve. At lower concentrations, migration increases as the agonist concentration rises. However, at very high concentrations, the chemotactic gradient is lost, leading to a decrease in directed migration. This phenomenon is due to receptor saturation and desensitization at high ligand concentrations. It is crucial to perform a dose-response experiment to determine the optimal agonist concentration for maximal migration.
Q3: Why is it necessary to use serum-free media in the assay?
Serum contains numerous growth factors, cytokines, and lipids, including S1P, which can act as potent chemoattractants. The presence of serum in the assay media can mask the specific chemotactic effect of the S1P1 agonist being tested, leading to high background migration and confounding results. Therefore, it is essential to use serum-free media, often supplemented with a neutral protein like fatty acid-free Bovine Serum Albumin (BSA), to maintain cell viability without interfering with the chemotactic gradient.
Q4: Should lymphocytes be activated before a migration assay?
The activation state of lymphocytes can significantly impact their migratory capacity. Naïve or resting lymphocytes may show limited migration due to lower expression of chemokine receptors like S1P1. Activation of lymphocytes, for instance with stimuli like PMA and ionomycin or through T-cell receptor engagement, can upregulate S1P1 expression and enhance their migratory response. However, prolonged or excessive activation can also lead to receptor downregulation or altered signaling, so the timing and method of activation should be carefully optimized.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Migration (High signal in negative control) | Serum in assay medium | Use serum-free medium. Wash cells thoroughly to remove any residual serum before starting the assay. |
| Cell concentration too high | Optimize cell seeding density. Too many cells can lead to oversaturation of the membrane pores. | |
| Transwell membrane pore size too large | Select a membrane pore size that is smaller than the diameter of the lymphocytes to prevent passive falling through. For lymphocytes, 3 µm or 5 µm pores are commonly used. | |
| Incubation time too long | Reduce the incubation period. Extended incubation can lead to increased random migration (chemokinesis). | |
| Low or No Migration | Suboptimal agonist concentration | Perform a dose-response curve to find the optimal concentration of the this compound. Remember the bell-shaped response curve. |
| Low S1P1 receptor expression | Consider activating the lymphocytes to upregulate S1P1 expression. Confirm receptor expression using flow cytometry. | |
| Receptor desensitization | Pre-incubation with the agonist for an extended period before the assay can cause receptor internalization and desensitization. Minimize pre-incubation time. | |
| Incorrect membrane pore size | Ensure the pore size is appropriate for lymphocyte migration (typically 3-5 µm). | |
| Poor cell viability | Check cell viability before and after the assay. Use fresh, healthy cells. | |
| High Variability Between Replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension and accurate pipetting when seeding cells into the transwell inserts. |
| Presence of air bubbles | Check for and remove any air bubbles between the insert and the medium in the lower chamber, as they can block migration. | |
| Incomplete cell counting | If counting migrated cells manually, ensure the entire area is counted consistently. For automated counting, ensure proper calibration and settings. | |
| Edge effects in the plate | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. |
Experimental Protocols & Methodologies
General Lymphocyte Transwell Migration Assay Protocol
This protocol provides a general framework. Specific parameters such as cell number, agonist concentration, and incubation time should be optimized for your specific cell type and experimental conditions.
-
Cell Preparation:
-
Culture or isolate lymphocytes using standard procedures.
-
If required, activate lymphocytes with the desired stimulus for an optimized duration.
-
Prior to the assay, wash the cells twice with serum-free assay medium (e.g., RPMI 1640 with 0.5% fatty acid-free BSA) to remove any residual serum.
-
Resuspend the cells in serum-free assay medium at a concentration of 1 x 10⁶ cells/mL. Check cell viability.
-
-
Assay Setup:
-
Prepare a dilution series of this compound in serum-free assay medium. A typical concentration range to test for S1P agonists is 1 nM to 100 nM.
-
Add the desired volume of medium containing the S1P1 agonist (chemoattractant) to the lower chambers of the transwell plate. Include a negative control with assay medium only.
-
Carefully place the transwell inserts (e.g., 5 µm pore size) into the wells, avoiding air bubbles.
-
Add 100 µL of the prepared cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2 to 4 hours. The optimal incubation time should be determined empirically.
-
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a preferred method:
-
Manual Counting: Use a hemocytometer.
-
Flow Cytometry: Acquire a fixed volume of the cell suspension and count events for a set amount of time.
-
Fluorescence-based Assay: Pre-label cells with a fluorescent dye (e.g., Calcein-AM) and measure the fluorescence in the lower chamber using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of migration relative to the total number of cells added to the insert.
-
Plot the number of migrated cells or percentage of migration against the agonist concentration.
-
Visualizations
S1P1 Signaling Pathway
Caption: S1P1 signaling pathway leading to lymphocyte migration.
Experimental Workflow for Lymphocyte Migration Assay
Caption: General workflow for a transwell-based lymphocyte migration assay.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common assay problems.
References
- 1. Assessment of lymphocyte migration in an ex vivo transmigration system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S1P1 Agonist III Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for S1P1 Agonist III.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective synthetic agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating lymphocyte trafficking, vascular homeostasis, and endothelial barrier function.[1][2] Upon binding, this compound activates the receptor, leading to the coupling of the Gαi subunit.[3] This activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Downstream signaling can also involve the activation of pathways such as PI3K/Akt and Ras/ERK, as well as the small GTPase Rac, which is involved in cytoskeletal rearrangement and cell migration.[5] A key cellular response to S1P1 agonism is the internalization of the receptor, which leads to its functional antagonism and is a common method for assessing agonist activity.
Q2: Which cell lines are recommended for studying this compound?
Several cell lines are suitable for studying S1P1 agonism, and the choice depends on the specific assay. Commonly used cell lines include:
-
CHO (Chinese Hamster Ovary) cells: These cells are often used for stable or transient transfection of the human S1P1 receptor and are suitable for various functional assays, including cAMP and receptor internalization assays.
-
HEK293 (Human Embryonic Kidney 293) cells: Similar to CHO cells, HEK293 cells are easily transfected and are a robust platform for GPCR assays.
-
U2OS (Human Osteosarcoma) cells: These cells have been successfully used for S1P1 receptor internalization assays, particularly with GFP-tagged receptors.
-
HepG2 (Human Liver Cancer) cells: Stably expressing fluorescently tagged S1P1 receptors, these cells are also used for internalization assays.
-
Endothelial cells (e.g., HUVECs, HMEC-1): As S1P1 is highly expressed in endothelial cells, these primary cells or cell lines are physiologically relevant models to study the effects of S1P1 agonists on endothelial barrier function and migration.
It is crucial to verify the expression level of the S1P1 receptor in the chosen cell line to ensure a sufficient assay window.
Q3: What are the common functional assays to generate a dose-response curve for this compound?
The most common functional assays for S1P1 agonists are:
-
Receptor Internalization Assays: These assays monitor the agonist-induced translocation of the S1P1 receptor from the plasma membrane to intracellular compartments. This is often visualized and quantified using fluorescently tagged receptors (e.g., S1P1-eGFP).
-
cAMP Assays: Since S1P1 couples to Gαi, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. These assays typically involve stimulating cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the S1P1 agonist and measuring the resulting cAMP levels.
-
β-Arrestin Recruitment Assays: Agonist binding to S1P1 can lead to the recruitment of β-arrestin, a key step in receptor desensitization and internalization. This interaction can be measured using various techniques, such as bioluminescence resonance energy transfer (BRET) or enzyme complementation assays.
-
GTPγS Binding Assays: This assay directly measures the activation of G proteins by the receptor. In the presence of an agonist, the Gα subunit exchanges GDP for radiolabeled GTPγS, which can be quantified.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Dose-Response Curves
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Ensure cells are healthy, in a logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to altered receptor expression and signaling. |
| Cell Seeding Density | Optimize cell seeding density. High cell density can decrease the assay window, while low density may not produce a sufficient signal. Perform a cell titration experiment to determine the optimal density for your assay. |
| Incomplete Reagent Mixing | Thoroughly mix all reagents, including serial dilutions of this compound, before adding them to the assay plate. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with a buffer or media to create a humidified barrier. |
| Serum Variability | Serum contains endogenous S1P and other lipids that can interfere with the assay. For consistent results, use serum-free media or charcoal-stripped serum to remove endogenous lipids. |
| Incubation Times | Optimize and strictly control incubation times for agonist stimulation and reagent addition. |
Issue 2: Low Signal-to-Noise Ratio or Small Assay Window
| Potential Cause | Recommended Solution |
| Low S1P1 Receptor Expression | Verify S1P1 receptor expression in your chosen cell line using qPCR or Western blot. If expression is low, consider using a different cell line or a stably transfected cell line with higher receptor expression. |
| Suboptimal Reagent Concentrations | Titrate the concentrations of all assay reagents, such as forskolin in a cAMP assay or the detection antibodies in an internalization assay, to find the optimal concentrations that yield the best assay window. |
| Cell Lysis or Toxicity | High concentrations of the agonist or other reagents may induce cytotoxicity. Perform a cell viability assay in parallel with your dose-response experiment to rule out toxicity. |
| Phosphodiesterase (PDE) Activity (cAMP assays) | In cAMP assays, endogenous PDEs can degrade cAMP, leading to a reduced signal. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation. |
Issue 3: Unexpected Dose-Response Curve Shape (e.g., Biphasic or Flat Curve)
| Potential Cause | Recommended Solution |
| Biphasic (Bell-Shaped) Curve | A biphasic curve, with stimulation at low concentrations and inhibition at high concentrations, can sometimes be observed with GPCR agonists. This may be due to receptor desensitization, off-target effects at high concentrations, or negative cooperativity in receptor dimers. If this is consistently observed, a biphasic curve fitting model should be used for data analysis. |
| Flat or No Response | This could be due to an inactive compound, very low receptor expression, or a problem with the assay itself. Verify the activity of your this compound stock. Confirm receptor expression and ensure that your assay is working by using a known S1P1 agonist as a positive control. |
| Shallow or Steep Hill Slope | A shallow Hill slope (<0.5) may indicate negative cooperativity or experimental artifacts. A steep Hill slope (>1.5) could suggest positive cooperativity. Ensure your dose range is adequate to define the entire sigmoidal curve. |
Experimental Protocols
S1P1 Receptor Internalization Assay
This protocol is a general guideline for a fluorescence-based receptor internalization assay using a cell line stably expressing an eGFP-tagged S1P1 receptor.
Materials:
-
U2OS-S1P1-eGFP stable cell line
-
Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic)
-
Plate Seeding Medium (e.g., DMEM with 1% FBS)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Positive Control (e.g., S1P)
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Nuclear Stain (e.g., Hoechst 33342)
-
96-well clear-bottom black imaging plates
Procedure:
-
Cell Plating:
-
Harvest and resuspend U2OS-S1P1-eGFP cells in Plate Seeding Medium.
-
Seed 8,000 cells per well in a 96-well imaging plate.
-
Incubate for 18-24 hours at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations (typically in a 10-point, half-log dilution series).
-
-
Agonist Stimulation:
-
Gently wash the cells once with pre-warmed Assay Buffer.
-
Add the diluted this compound solutions to the respective wells.
-
Include wells with Assay Buffer only (negative control) and a known S1P1 agonist (positive control, e.g., 100 nM S1P).
-
Incubate for 60 minutes at 37°C and 5% CO2.
-
-
Cell Fixation and Staining:
-
Gently remove the compound solutions and add Fixing Solution to each well.
-
Incubate for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the nuclear stain solution and incubate for 15 minutes at room temperature in the dark.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the internalization of the S1P1-eGFP receptor, often by measuring the intensity of fluorescent spots within the cytoplasm.
-
Plot the percentage of internalization against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
cAMP Assay
This protocol provides a general method for measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably expressing human S1P1 receptor
-
Cell Culture Medium
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX)
-
This compound
-
Forskolin
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)
Procedure:
-
Cell Plating:
-
Seed CHO-S1P1 cells in a 96-well plate at a pre-optimized density.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Agonist and Forskolin Treatment:
-
Prepare serial dilutions of this compound in Stimulation Buffer.
-
Aspirate the cell culture medium and add the diluted this compound.
-
Incubate for 30 minutes at 37°C.
-
Add a pre-determined concentration of forsklin (typically the EC80) to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Quantitative Data Summary
| Parameter | S1P1 Agonist | Typical Values | Cell Line | Assay Type | Reference |
| EC50 | S1P | ~25 nM | U2OS-S1P1-eGFP | Internalization | |
| EC50 | SEW2871 | 13.8 nM | Not Specified | Not Specified | |
| EC50 | Siponimod (BAF312) | 0.39 nM | Not Specified | Not Specified | |
| EC50 | Ozanimod | 1.03 nM | Not Specified | Not Specified | |
| EC50 | Ponesimod | 5.7 nM | Not Specified | Not Specified | |
| EC50 | Novel Agonist | <0.2 nM | CHO | Not Specified | |
| Cell Seeding Density | - | 8,000 cells/well | U2OS | Internalization | |
| Agonist Incubation Time | - | 60 minutes | U2OS | Internalization | |
| Forskolin Incubation Time | - | 5 minutes | Not Specified | cAMP |
Visualizations
Caption: S1P1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Dose-Response Curve Generation.
Caption: Troubleshooting Flowchart for Dose-Response Experiments.
References
avoiding cytotoxicity with S1P1 Agonist III in primary cells
Technical Support Center: S1P1 Agonist III
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound in primary cells, with a focus on avoiding cytotoxicity.
Troubleshooting Guides
Issue: Observed Cytotoxicity or Reduced Cell Viability
Primary cells can be sensitive to this compound, leading to unexpected cell death. The following table and protocols are designed to help you troubleshoot and mitigate these effects.
Table 1: Factors Influencing this compound Cytotoxicity in Primary Cells
| Parameter | Recommendation | Rationale |
| Concentration | Start with a low concentration (e.g., 1-10 nM) and perform a dose-response curve. | High concentrations can lead to off-target effects and receptor overstimulation, potentially inducing apoptosis or other cytotoxic pathways. |
| Incubation Time | Optimize incubation time (e.g., start with shorter durations like 6-24 hours). | Prolonged exposure can lead to cumulative stress and cytotoxicity. The kinetics of S1P1 receptor internalization and downstream signaling can vary between cell types. |
| Cell Type | Be aware of the specific primary cell type's sensitivity. | Different primary cells (e.g., lymphocytes, endothelial cells, neurons) express varying levels of S1P receptors and have different sensitivities to agonists.[1][2] |
| Serum Presence | Consider serum-free or low-serum conditions for initial experiments. | Serum contains endogenous S1P and other growth factors that can interfere with the experimental results and potentially mask or exacerbate cytotoxicity.[3] |
| Agonist Purity | Ensure the purity of the this compound compound. | Impurities from synthesis or degradation could be cytotoxic. |
| Solvent Effects | Perform a vehicle control to rule out solvent-induced cytotoxicity. | Solvents like DMSO can be toxic to primary cells at certain concentrations. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Cytotoxic Concentration using an MTT Assay
This protocol helps establish a dose-response curve for this compound to identify the concentration range that is effective for your desired biological outcome without causing significant cell death.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in a complete culture medium. A common starting range is 1 nM to 10 µM. Include a vehicle-only control.
-
Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the cytotoxic concentration 50 (CC50).
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol helps to determine if the observed cytotoxicity is due to apoptosis.
Materials:
-
Primary cells treated with this compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat primary cells with this compound at various concentrations and for different durations as determined from initial viability assays. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how could it lead to cytotoxicity?
A1: this compound is a modulator of the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor.[4][5] Upon binding, it activates downstream signaling pathways that regulate various cellular processes, including cell survival, migration, and proliferation. However, prolonged or excessive activation of S1P1 can lead to receptor internalization and degradation, a process known as functional antagonism. This sustained signaling or off-target effects at high concentrations on other S1P receptors (like S1P3) could disrupt cellular homeostasis and trigger apoptotic pathways, leading to cytotoxicity.
Q2: Are certain primary cell types more susceptible to this compound-induced cytotoxicity?
A2: Yes, the susceptibility can vary significantly. For instance, lymphocytes, which have high S1P1 expression for their trafficking, might be more sensitive to receptor modulation. Endothelial cells also highly express S1P1, which is crucial for vascular integrity. In contrast, other cell types with lower S1P1 expression may be less affected. It is crucial to determine the S1P receptor expression profile of your specific primary cell type.
Q3: My primary cells are dying even at low concentrations of this compound. What could be the issue?
A3: If you observe cytotoxicity at low concentrations, consider the following:
-
Purity of the compound: Ensure you are using a high-purity this compound.
-
Solvent toxicity: Your vehicle control should confirm that the solvent (e.g., DMSO) is not the cause of cell death.
-
Cell health: Ensure your primary cells are healthy and not stressed before starting the experiment. Primary cells are often more sensitive to handling and culture conditions.
-
Prolonged exposure: Even low concentrations might be toxic over extended incubation periods. Try a time-course experiment to find the optimal window for your assay.
Q4: How can I distinguish between apoptosis and necrosis in my primary cells treated with this compound?
A4: You can differentiate between apoptosis and necrosis using methods like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, as detailed in Protocol 2. Another method is to look for morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation, using microscopy. Biochemical assays that measure caspase activation (a hallmark of apoptosis) can also be employed.
Q5: Can I reduce cytotoxicity by changing the cell culture conditions?
A5: Yes, optimizing culture conditions can help.
-
Serum concentration: As serum contains S1P, using serum-free or reduced-serum media can provide a more controlled environment and potentially reduce signaling conflicts.
-
Cell density: Plating cells at an optimal density is important. Overly confluent or sparse cultures can be more susceptible to stress.
-
Media changes: Regular media changes can help remove metabolic waste products that might contribute to cell stress.
Visualizations
Caption: S1P1 signaling pathway activated by an agonist.
Caption: A logical workflow for troubleshooting cytotoxicity.
Caption: An experimental workflow for assessing cell viability.
References
- 1. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
Technical Support Center: S1P1 Agonist III Functional Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing S1P1 Agonist III in functional assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to achieving an optimal signal-to-noise ratio in your experiments.
Quantitative Data Summary for this compound (Ponesimod)
To provide a quantitative reference, the following table summarizes the potency of Ponesimod (a representative this compound) in key functional assays.
| Functional Assay | Parameter | Value | Cell System |
| [35S]GTPγS Binding | EC50 | 5.7 nM | CHO cells expressing human S1P1 |
| cAMP Inhibition | EC50 | Functional Antagonist | Primary human astrocytes |
Note: In cAMP assays, prolonged exposure to Ponesimod leads to functional antagonism, where it blocks S1P-induced cAMP inhibition[1].
Troubleshooting Guides
This section provides solutions to common problems encountered during functional assays with this compound, focusing on improving the signal-to-noise ratio.
Issue 1: High Background Signal in Functional Assays
Q: My negative control wells show an unexpectedly high signal, leading to a poor signal-to-noise ratio. What are the potential causes and solutions?
A: High background can obscure the specific signal from your S1P1 agonist. Here are common causes and their respective solutions:
| Potential Cause | Recommended Solution |
| Contamination of Reagents | Ensure all buffers and reagents are freshly prepared and sterile-filtered. Microbial contamination can lead to non-specific enzymatic activity. |
| Non-specific Binding of Assay Components | Include a blocking agent like Bovine Serum Albumin (BSA) in your assay buffer to prevent non-specific binding to the plate or cell membranes. |
| Suboptimal Washing Steps | Increase the number and volume of wash steps to thoroughly remove unbound reagents. Ensure the wash buffer is appropriate for the assay and does not disrupt cell integrity. |
| High Concentration of Detection Reagents | Titrate your detection reagents (e.g., antibodies, substrates) to determine the optimal concentration that provides a robust signal without increasing the background. |
| Endogenous Receptor Activity | The cell line used may have high basal activity of S1P1 or other GPCRs that can contribute to the background. Consider using a cell line with lower endogenous receptor expression or pretreating with an inverse agonist if available. |
Issue 2: Low or No Signal from this compound
Q: I am not observing a significant signal in response to this compound. What could be the reason, and how can I improve the signal?
A: A weak or absent signal can be due to various factors, from reagent issues to suboptimal assay conditions.
| Potential Cause | Recommended Solution |
| Low Receptor Expression | Confirm the expression level of S1P1 in your cell line using techniques like Western blot or flow cytometry. Use a cell line with a higher and more stable expression of the receptor. |
| Incorrect Agonist Concentration | Perform a dose-response curve to ensure you are using an appropriate concentration range for this compound. The optimal concentration should be around the EC50 value. |
| Degraded Agonist | Ensure this compound is stored correctly and prepare fresh dilutions for each experiment. Repeated freeze-thaw cycles can degrade the compound. |
| Suboptimal Assay Buffer Conditions | The pH, ionic strength, and presence of divalent cations (e.g., Mg2+) in the assay buffer are critical for GPCR function. Optimize these parameters for your specific assay. |
| Insufficient Incubation Time | Ensure that the incubation time for the agonist is sufficient to allow for receptor binding and downstream signaling to occur. Optimize the incubation time by performing a time-course experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, like other S1P1 agonists, binds to the Sphingosine-1-Phosphate Receptor 1 (S1P1), which is a G protein-coupled receptor (GPCR). This binding activates intracellular signaling pathways, primarily through the Gi/o protein. Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. S1P1 activation also plays a crucial role in regulating lymphocyte trafficking.
Q2: Which functional assays are most suitable for characterizing this compound?
A2: The most common and relevant functional assays for S1P1 agonists are:
-
[35S]GTPγS Binding Assay: This assay directly measures the activation of G proteins upon agonist binding to the S1P1 receptor.
-
cAMP Inhibition Assay: This assay measures the downstream effect of S1P1 activation, which is the inhibition of cAMP production.
-
β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the S1P1 receptor upon agonist stimulation, which is involved in receptor desensitization and internalization.
-
Receptor Internalization Assay: This assay visually or quantitatively measures the agonist-induced internalization of the S1P1 receptor from the cell surface.
Q3: Why is the signal-to-noise ratio important in these assays?
A3: The signal-to-noise ratio (S/N) is a critical parameter that determines the quality and reliability of your experimental data. A high S/N ratio indicates that the measured signal from the agonist is significantly higher than the background noise, allowing for accurate and reproducible quantification of the agonist's effect. A low S/N ratio can lead to inaccurate EC50 value determination and difficulty in distinguishing a true biological response from experimental variability.
Q4: Can this compound act as a functional antagonist?
A4: Yes, prolonged exposure to some S1P1 agonists, including Ponesimod, can lead to receptor internalization and degradation. This process, known as functional antagonism, renders the cells less responsive to subsequent stimulation by S1P or other S1P1 agonists[1]. This is an important consideration when designing and interpreting experiments, especially those involving long incubation times.
Experimental Protocols
[35S]GTPγS Binding Assay
This protocol outlines the measurement of G protein activation by this compound.
Materials:
-
Cell membranes prepared from cells expressing human S1P1.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA.
-
This compound (e.g., Ponesimod) at various concentrations.
-
GDP (10 µM final concentration).
-
[35S]GTPγS (0.1 nM final concentration).
-
Unlabeled GTPγS (10 µM final concentration for non-specific binding).
-
Scintillation cocktail.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or 10 µM unlabeled GTPγS (for non-specific binding).
-
Add 50 µL of this compound dilutions to the appropriate wells.
-
Add 50 µL of cell membrane suspension (typically 5-20 µg of protein per well).
-
Add 50 µL of GDP solution.
-
Pre-incubate the plate at 30°C for 20 minutes.
-
Initiate the reaction by adding 50 µL of [35S]GTPγS to all wells.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and plot the data to determine the EC50 value.
cAMP Inhibition Assay
This protocol describes the measurement of the inhibition of adenylyl cyclase activity by this compound.
Materials:
-
CHO or HEK293 cells stably expressing human S1P1.
-
Assay Buffer: HBSS or serum-free media with 0.1% BSA.
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound (e.g., Ponesimod) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed the S1P1-expressing cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.
-
Add forskolin to all wells (except for the basal control) at a final concentration that gives a submaximal stimulation (e.g., EC80).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection kit.
-
Plot the inhibition of forskolin-stimulated cAMP levels against the concentration of this compound to determine the IC50 value.
Visualizations
S1P1 Signaling Pathway
Caption: S1P1 receptor signaling cascade initiated by an agonist.
Experimental Workflow for [35S]GTPγS Binding Assay
Caption: Workflow for the [35S]GTPγS binding assay.
Troubleshooting Decision Tree for Low Signal-to-Noise Ratio
Caption: Decision tree for troubleshooting low signal-to-noise.
References
Validation & Comparative
A Comparative Analysis of Selective S1P1 Agonists and Fingolimod in the Experimental Autoimmune Encephalomyelitis (EAE) Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists and the non-selective S1P receptor modulator, Fingolimod (FTY720), in the context of the Experimental Autoimmune Encephalomyelitis (EAE) model, a widely used animal model for multiple sclerosis. While the specific compound "S1P1 Agonist III" is not a standard nomenclature in published literature, this guide will utilize data from studies on various selective S1P1 agonists to draw a comparative landscape against Fingolimod.
Fingolimod, a prodrug, is phosphorylated in vivo to its active form, which acts as a functional antagonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[1] Its therapeutic effect in autoimmune diseases is primarily attributed to the modulation of the S1P1 receptor on lymphocytes, which leads to their sequestration in lymph nodes and a reduction of their infiltration into the central nervous system (CNS).[2][3] However, its activity on other S1P receptors is associated with potential side effects.[1][4] This has driven the development of selective S1P1 agonists with the aim of retaining the therapeutic benefits while minimizing off-target effects.
Performance in the EAE Model: A Quantitative Comparison
The efficacy of selective S1P1 agonists and Fingolimod in the EAE model is typically assessed by monitoring clinical scores, which reflect the severity of neurological deficits, and by histological analysis of the CNS for inflammation and demyelination.
| Treatment Group | Peak Mean Clinical Score | Onset of Disease (days post-immunization) | Reduction in Inflammatory Cell Infiltration | Reference |
| Vehicle (Control) | 2.0 - 3.5 | 10 - 14 | N/A | |
| Fingolimod (0.3 mg/kg) | 1.11 ± 0.40 | ~12 | Significant reduction in CD3+ T-cells | |
| Selective S1P1 Agonist (AUY954, i.c.v.) | Ameliorated clinical disability | - | Reduction in T-cell infiltration | |
| Selective S1P1 Agonist (ST-1894, 5 mg/kg) | Reduced motor deficits | - | Reduced T-cell infiltration | |
| Selective S1P1 Agonist (SEW2871) | Ameliorated clinical severity | - | - |
Note: Direct head-to-head quantitative comparisons in a single study are limited. The data presented is a synthesis from multiple sources and experimental conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are typical protocols employed in the EAE model to evaluate S1P1 receptor modulators.
EAE Induction
A common method for inducing EAE in C57BL/6 mice involves immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 (MOG35-55).
-
Antigen Emulsion: MOG35-55 is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: Mice are subcutaneously injected with the MOG35-55/CFA emulsion.
-
Pertussis Toxin: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and 48 hours later to facilitate the entry of immune cells into the CNS.
Drug Administration
-
Fingolimod: Typically administered orally, either by gavage or dissolved in drinking water, at doses ranging from 0.15 to 0.3 mg/kg body weight, starting either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Selective S1P1 Agonists: Administration routes and doses vary depending on the compound's properties. For example, AUY954 has been administered via intra-cerebroventricular (i.c.v.) infusion to specifically assess its central effects. Other compounds like ST-1893 and ST-1894 have been administered via injection.
Assessment of Disease Severity
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Histology: At the end of the experiment, spinal cords and brains are collected for histological analysis to assess the extent of immune cell infiltration (e.g., using antibodies against CD3 for T-cells) and demyelination (e.g., using Luxol Fast Blue staining).
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological mechanisms and experimental processes is essential for a comprehensive understanding.
S1P1 Receptor Signaling Pathway
S1P1 is a G protein-coupled receptor (GPCR). Upon binding of an agonist, such as the phosphorylated form of Fingolimod or a selective S1P1 agonist, the receptor signals through Gαi. This activation leads to the downstream modulation of cellular processes, primarily lymphocyte trafficking. The agonist initially acts as an activator but then leads to the internalization and degradation of the S1P1 receptor, rendering the lymphocyte unresponsive to the S1P gradient that governs its egress from lymph nodes. This "functional antagonism" is the key mechanism for lymphocyte sequestration.
Experimental Workflow for EAE Studies
The following diagram outlines a typical experimental workflow for comparing the efficacy of S1P1 agonists in the EAE model.
Conclusion
Both Fingolimod and selective S1P1 agonists have demonstrated significant efficacy in ameliorating the clinical and pathological features of EAE. The primary mechanism of action for both classes of compounds in this model is the functional antagonism of S1P1, leading to the sequestration of lymphocytes and a reduction in neuroinflammation. The development of selective S1P1 agonists is driven by the hypothesis that avoiding modulation of other S1P receptors (S1P3, S1P4, S1P5) may lead to a more favorable safety profile. While direct comparative studies are not always available, the existing evidence suggests that selective S1P1 agonists can achieve comparable efficacy to Fingolimod in the EAE model. Further research with direct head-to-head comparisons will be crucial to fully delineate the comparative efficacy and safety of these promising therapeutic agents for autoimmune diseases like multiple sclerosis.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Sphingosine 1-Phosphate (S1P) Receptor 1 in Experimental Autoimmune Encephalomyelitis —I [scirp.org]
- 4. Cenerimod, a novel selective S1P1 receptor modulator with unique signaling properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of In Vitro Potency: SEW2871 vs. a potent S1P1 Agonist
A Guide for Researchers in Drug Discovery and Development
This guide provides a detailed comparison of the in vitro potency of two selective sphingosine-1-phosphate receptor 1 (S1P1) agonists: SEW2871 and CS-0777. The S1P1 receptor is a key regulator of lymphocyte trafficking and vascular integrity, making it a significant target for therapeutic intervention in autoimmune diseases and other inflammatory conditions. While the initial request specified "S1P1 Agonist III," this designation did not correspond to a specific, publicly documented compound. Therefore, CS-0777, a well-characterized and highly potent S1P1 agonist, has been selected for this comparative analysis.
This document is intended for researchers, scientists, and drug development professionals, offering a clear overview of the compounds' relative potencies, the experimental methods used to determine them, and the underlying signaling pathway.
Quantitative Potency Comparison
The in vitro potency of a compound is a critical factor in its preclinical evaluation. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency, representing the concentration at which it produces 50% of its maximal effect. The following table summarizes the reported EC50 values for SEW2871 and the active phosphate metabolite of CS-0777 (CS-0777-P) in activating the human S1P1 receptor.
| Compound | Target | Assay Type | EC50 (nM) |
| SEW2871 | Human S1P1 | Not specified in provided results | 13 |
| CS-0777-P | Human S1P1 | [³⁵S]GTPγS Binding Assay | 1.1[1][2][3] |
S1P1 Receptor Signaling Pathway
Activation of the S1P1 receptor by an agonist initiates a cascade of intracellular signaling events. The S1P1 receptor is coupled to the Gi/o family of G proteins. Upon agonist binding, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ subunits can activate other downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). PLC activation results in the mobilization of intracellular calcium, while PI3K activation is involved in cell survival and migration pathways.
Experimental Protocols
The in vitro potency of S1P1 agonists is commonly determined using functional assays such as GTPγS binding and calcium mobilization assays. These assays measure distinct events in the G-protein coupled receptor (GPCR) activation cascade.
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. It is a direct measure of G-protein activation and is useful for differentiating agonists, antagonists, and inverse agonists.[4][5]
Experimental Workflow
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a cell line overexpressing the human S1P1 receptor (e.g., CHO-K1 or HEK293T cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer and stored at -80°C.
-
Assay Buffer: A typical assay buffer contains 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, and 10 µM GDP.
-
Assay Procedure:
-
In a 96-well plate, add the cell membranes, assay buffer, and varying concentrations of the test compound (e.g., SEW2871 or CS-0777-P).
-
Incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for an additional 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
-
Detection:
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity bound to the filters using a scintillation counter.
-
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted against the logarithm of the agonist concentration and fitted to a sigmoidal dose-response curve to determine the EC50 value.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled or Gi-coupled GPCRs that can link to calcium signaling, often through the co-expression of a promiscuous G-protein like Gα16.
Experimental Workflow
Detailed Methodology:
-
Cell Culture: Plate HEK293T or CHO cells stably or transiently expressing the S1P1 receptor in black-walled, clear-bottom 96-well plates. For Gi-coupled receptors like S1P1, co-transfection with a promiscuous G-protein such as Gα16 may be necessary to elicit a robust calcium signal.
-
Dye Loading:
-
Remove the culture medium and wash the cells with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer, often containing probenecid to prevent dye extrusion.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Measure the baseline fluorescence for a short period.
-
Add varying concentrations of the test compound to the wells.
-
-
Detection:
-
Immediately after compound addition, monitor the change in fluorescence intensity over time. The signal typically peaks within seconds to minutes.
-
-
Data Analysis: The response is usually quantified as the peak fluorescence intensity minus the baseline fluorescence. These values are then plotted against the logarithm of the agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 value.
References
- 1. Discovery of CS-0777: A Potent, Selective, and Orally Active S1P1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Comparative Selectivity Profile: S1P1 Agonist III vs. Ozanimod
A Guide for Researchers in Drug Development
This guide provides a detailed comparison of the selectivity profiles of the commercially available S1P1 Agonist III and the FDA-approved drug Ozanimod. The information herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding the use of these compounds in experimental settings.
Note on this compound: Publicly available, peer-reviewed data on the specific compound designated "this compound" is limited. This designation often corresponds to a catalog product from a chemical supplier, and comprehensive pharmacological data may not be readily available in the public domain. For the purpose of this guide, we will provide the available information and supplement it with data from a well-characterized, highly selective S1P1 agonist to offer a meaningful comparison with Ozanimod.
Selectivity and Potency Profile
Ozanimod is a potent agonist of the S1P1 and S1P5 receptors.[1][2][3][4][5] This selectivity is a key feature, distinguishing it from earlier-generation S1P modulators like fingolimod, which has a broader receptor activity profile. The selectivity of S1P receptor modulators is critical, as engagement of different S1P receptor subtypes is associated with distinct physiological effects. For instance, agonism at S1P1 is linked to the desired immunomodulatory effects, while S1P3 agonism has been associated with cardiovascular side effects such as bradycardia.
Below is a summary of the quantitative data for Ozanimod and a representative highly selective S1P1 agonist.
Table 1: Comparative Receptor Binding Affinities and Functional Potencies
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) |
| Ozanimod | S1P₁ | 0.26 | 0.3 |
| S1P₂ | >10,000 | >10,000 | |
| S1P₃ | >10,000 | 897 | |
| S1P₄ | >10,000 | >10,000 | |
| S1P₅ | 4.3 | 7.9 | |
| This compound | S1P₁ | Data not publicly available | Data not publicly available |
| S1P₂ | Data not publicly available | Data not publicly available | |
| S1P₃ | Data not publicly available | Data not publicly available | |
| S1P₄ | Data not publicly available | Data not publicly available | |
| S1P₅ | Data not publicly available | Data not publicly available | |
| RP 001 (Selective S1P₁ Agonist) | S1P₁ | Not specified | 0.009 |
| S1P₂ | Not specified | Selective over S1P₂ | |
| S1P₃ | Not specified | Selective over S1P₃ | |
| S1P₄ | Not specified | Selective over S1P₄ | |
| S1P₅ | Not specified | Not specified |
Data for Ozanimod sourced from multiple studies. Data for RP 001 is from Tocris Bioscience.
Experimental Protocols
The data presented in this guide are typically generated using standardized in vitro pharmacological assays. The following are detailed methodologies for key experiments used to determine the selectivity and potency of S1P receptor agonists.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a test compound to a specific receptor subtype.
Objective: To measure the ability of a non-radiolabeled compound (e.g., Ozanimod) to compete with a radiolabeled ligand for binding to a specific S1P receptor subtype.
Materials:
-
Cell membranes prepared from cell lines overexpressing a specific human S1P receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled ligand (e.g., [³H]-ozanimod or [³²P]S1P).
-
Test compound (e.g., Ozanimod or this compound).
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4.
-
Glass fiber filter plates.
-
Scintillation counter.
Procedure:
-
Cell membranes expressing the target S1P receptor are diluted in the assay buffer to a final concentration of 1-2 µg of protein per well.
-
The test compound is serially diluted to various concentrations.
-
In a 96-well plate, the cell membranes are pre-incubated with the test compound for 30 minutes at room temperature.
-
The radiolabeled ligand is then added to each well at a fixed concentration (typically near its Kₔ value) to initiate the binding reaction.
-
The plate is incubated for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated and then converted to a Kᵢ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Functional Assay
This functional assay measures the activation of G-proteins coupled to the S1P receptors upon agonist binding, providing the functional potency (EC₅₀) and efficacy of the compound.
Objective: To quantify the extent of G-protein activation by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation by an agonist.
Materials:
-
Cell membranes prepared from cell lines overexpressing a specific human S1P receptor subtype.
-
[³⁵S]GTPγS radioligand.
-
Test compound (e.g., Ozanimod or this compound).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Glass fiber filter plates.
-
Scintillation counter.
Procedure:
-
Cell membranes (5-10 µg of protein per well) are incubated in the assay buffer with a specific concentration of GDP (e.g., 10 µM) and the test compound at various concentrations.
-
The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.1-0.5 nM).
-
The plate is incubated at 30°C for 30-60 minutes.
-
The assay is terminated by rapid filtration through a glass fiber filter plate.
-
The filters are washed with ice-cold wash buffer.
-
The amount of bound [³⁵S]GTPγS is determined by scintillation counting.
-
Basal binding is measured in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The data are analyzed to generate a dose-response curve, from which the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximal effect) are determined.
S1P Receptor Signaling Pathway
Sphingosine-1-phosphate receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events. The five S1P receptor subtypes couple to different heterotrimeric G-proteins, leading to a variety of downstream cellular responses.
Caption: S1P Receptor Signaling Pathways.
Conclusion
Ozanimod is a well-characterized S1P receptor agonist with high selectivity and potency for the S1P₁ and S1P₅ subtypes. This selectivity profile is thought to contribute to its therapeutic efficacy in autoimmune diseases while potentially minimizing certain side effects associated with broader S1P receptor activation. While detailed public data for "this compound" is scarce, the comparison with other highly selective S1P₁ agonists highlights the ongoing development of compounds with refined pharmacological profiles. The experimental protocols described provide a foundation for the in-house characterization of these and other novel S1P receptor modulators.
References
- 1. Sphingosine 1-Phosphate and Its G Protein-Coupled Receptors Constitute a Multifunctional Immunoregulatory System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1 ) and receptor-5 (S1P5 ) agonist with autoimmune disease-modifying activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to S1P1 Receptor Agonists: Efficacy in Lymphocyte Sequestration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of selected Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists in mediating lymphocyte sequestration. We will focus on a comparative analysis of Fingolimod, the first-in-class S1P modulator, and a selection of second-generation, more selective agonists: Siponimod, Ozanimod, and Ponesimod, alongside the novel investigational agonist, Cenerimod (designated here as S1P1 Agonist III for comparative purposes). This guide will delve into their receptor selectivity, pharmacokinetic profiles, and their differential effects on lymphocyte subsets, supported by experimental data and detailed methodologies.
Mechanism of Action: S1P1 Agonism and Lymphocyte Sequestration
S1P1 receptor agonists exert their immunomodulatory effects by acting as functional antagonists of the S1P1 receptor on lymphocytes.[1] The physiological egress of lymphocytes from secondary lymphoid organs, such as lymph nodes, is dependent on a gradient of sphingosine-1-phosphate (S1P), which is higher in the blood and lymph than in the lymphoid tissue.[2] Lymphocytes expressing the S1P1 receptor are guided by this gradient to exit the lymph nodes and enter circulation.
S1P1 receptor agonists, upon binding to the S1P1 receptor on lymphocytes, induce its internalization and subsequent degradation.[3] This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes.[3] This sequestration of lymphocytes, particularly autoreactive T and B cells, prevents their migration to sites of inflammation, thereby reducing the inflammatory cascade characteristic of autoimmune diseases.
Below is a diagram illustrating the signaling pathway leading to lymphocyte sequestration.
Caption: S1P1 agonist binding leads to receptor internalization, blocking lymphocyte egress.
Comparative Efficacy and Selectivity
The therapeutic efficacy and safety profile of S1P1 receptor agonists are closely linked to their selectivity for the S1P1 receptor subtype over other S1P receptors (S1P2-5), which are involved in various physiological processes, including cardiac and pulmonary function.
Receptor Selectivity Profile
The following table summarizes the reported half-maximal effective concentration (EC50) values for each agonist at the different S1P receptor subtypes. Lower EC50 values indicate higher potency.
| Compound | S1P1 (nM) | S1P2 (nM) | S1P3 (nM) | S1P4 (nM) | S1P5 (nM) |
| Fingolimod-P | ~0.3 | >1000 | ~3.5 | ~0.6 | ~1.3 |
| Siponimod | 0.39 | >10000 | >1000 | 750 | 0.98 |
| Ozanimod | 0.4 | >10000 | >10000 | >10000 | 1.3 |
| Ponesimod | 5.7 | >10000 | >10000 | 490 | 45 |
| Cenerimod | 1 | >10000 | 228 | >10000 | >10000 |
Note: Data compiled from multiple sources and assays; direct comparison should be made with caution. Fingolimod is a prodrug that is phosphorylated in vivo to the active moiety, Fingolimod-phosphate (Fingolimod-P).
Pharmacokinetic Properties
The half-life of an S1P1 agonist is a critical factor determining the reversibility of its effects on lymphocyte counts. A shorter half-life allows for a quicker return of lymphocytes to circulation upon discontinuation of the drug.
| Compound | Elimination Half-life (t½) |
| Fingolimod | 6-9 days[4] |
| Siponimod | ~30 hours |
| Ozanimod | ~19-21 hours |
| Ponesimod | ~33 hours |
| Cenerimod | 283-539 hours (multiple doses) |
Impact on Lymphocyte Subsets
S1P1 receptor agonists differentially affect various lymphocyte subpopulations, primarily targeting naïve T cells and central memory T cells, which express high levels of the C-C chemokine receptor type 7 (CCR7) and are crucial for initiating immune responses.
The table below summarizes the observed reductions in key lymphocyte subsets following treatment with the respective agonists.
| Lymphocyte Subset | Fingolimod | Siponimod | Ozanimod | Ponesimod | Cenerimod |
| Total Lymphocytes | Significant Reduction | Significant Reduction | ~50% reduction (1 mg/day) | ~69% reduction (40 mg) | Dose-dependent reduction |
| Naïve T Cells (CD4+ & CD8+) | Greatest Reduction | Reduction in frequencies | ≥90% reduction (1 mg/day) | Marked Decrease | N/A |
| Central Memory T Cells (CD4+ & CD8+) | Greatest Reduction | Reduction in frequencies | Greater decrease vs. effector memory | Marked Decrease | N/A |
| Effector Memory T Cells (CD4+ & CD8+) | Less Affected | Enriched | Less affected than central memory | Less Affected | N/A |
| B Cells (CD19+) | Significant Reduction | Reduction | >75% reduction (1 mg/day) | Decrease | Reduction |
Experimental Protocols
[35S]GTPγS Binding Assay for S1P Receptor Activation
This assay measures the functional activation of G protein-coupled receptors (GPCRs), such as S1P receptors, by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor stimulation by an agonist.
Experimental Workflow
Caption: Workflow for determining agonist potency using a GTPγS binding assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably or transiently transfected to overexpress one of the human S1P receptor subtypes (S1P1-5).
-
Assay Buffer: A typical assay buffer contains HEPES, MgCl₂, NaCl, and GDP.
-
Incubation: Membranes are incubated in the assay buffer with varying concentrations of the S1P1 agonist and a fixed concentration of [35S]GTPγS.
-
Separation: The reaction is terminated, and bound [35S]GTPγS is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS) from total binding. EC50 values are determined by non-linear regression analysis of the concentration-response curves.
cAMP Accumulation Assay for Gi-Coupled S1P1 Receptor
S1P1 receptors are primarily coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an S1P1 agonist to inhibit forskolin-stimulated cAMP production.
Experimental Workflow
References
- 1. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
head-to-head comparison of S1P1 Agonist III and other S1P1 modulators
A detailed analysis of next-generation Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists against established therapies, providing key experimental data and protocols for drug development professionals.
This guide offers an objective comparison of a selective S1P1 agonist, referred to here as "Selective S1P1 Agonist (Compound 20)," with other prominent S1P1 receptor modulators, including the first-generation Fingolimod and second-generation compounds like Siponimod, Ozanimod, and Ponesimod. The development of selective S1P1 agonists aims to retain the therapeutic efficacy of lymphocyte sequestration while minimizing off-target effects associated with broader S1P receptor activity, such as bradycardia and hypertension, which are often linked to S1P3 receptor agonism.[1]
Data Presentation: Quantitative Comparison of S1P1 Modulators
The following tables summarize the in vitro potency and selectivity, as well as the in vivo pharmacodynamic and cardiovascular effects of various S1P1 modulators.
Table 1: In Vitro Receptor Potency and Selectivity
| Compound | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) | S1P1/S1P3 Selectivity |
| Fingolimod-PO4 | 0.3 - 0.6 | >10,000 | 3.0 | 0.3 - 0.6 | 0.3 - 0.6 | ~5-10 fold |
| Siponimod | 0.39 | >1,000 | >1,000 | >1,000 | 0.98 | >2,500 fold[2] |
| Ozanimod | 0.27 | >10,000 | >10,000 | >10,000 | 4.1 | >37,000 fold |
| Ponesimod | 0.42 | >10,000 | 89.52 | >10,000 | 11.2 | ~213 fold[3] |
| Selective S1P1 Agonist (Compound 20) | 0.16 (pEC50 7.8) | >10,000 | >10,000 | >10,000 | >10,000 | >62,500 fold[1] |
Note: EC50 values are gathered from multiple sources and assay conditions may vary. Fingolimod requires in vivo phosphorylation to its active form, Fingolimod-phosphate (Fingolimod-PO4).[1]
Table 2: In Vivo Pharmacodynamic and Cardiovascular Effects in Rodent Models
| Compound | Dose | Maximum Lymphocyte Reduction | Duration of Lymphopenia | Bradycardia Effect |
| Fingolimod | 0.2 - 1 mg/kg | ~70-80% | Sustained (>24h) | Significant transient bradycardia |
| Siponimod | 0.3 - 30 mg/kg | Dose-dependent | Reversible | Induces bradycardia |
| Ozanimod | N/A | Dose-dependent | Reversible | Reduced bradycardia vs. Fingolimod |
| Ponesimod | N/A | Dose-dependent | Rapidly reversible | Induces bradycardia |
| Selective S1P1 Agonist (Compound 20) | 0.1 mg/kg | Full lymphopenia | Reversible within 24h | No significant effect on heart rate |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental evaluation of these compounds, the following diagrams illustrate the S1P1 signaling pathway and a typical workflow for assessing in vivo target engagement.
The diagram above illustrates how S1P1 receptor agonists function. Binding of an agonist to the S1P1 receptor, a G-protein coupled receptor (GPCR), activates the inhibitory G-protein (Gi/o). This activation leads to the modulation of downstream signaling pathways, such as the Rac, PI3K/Akt, and MAPK/ERK pathways, which ultimately results in the inhibition of lymphocyte egress from secondary lymphoid organs.
This workflow outlines the key steps in evaluating the pharmacodynamic effect of S1P1 modulators in vivo. The primary endpoint is the reduction of circulating lymphocytes, which serves as a key biomarker for the engagement of the S1P1 target.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further research.
In Vitro S1P Receptor Functional Assay (GTPγS Binding Assay)
This assay determines the potency (EC50) and efficacy of a compound as an agonist for a G-protein coupled receptor.
Objective: To measure the activation of G-proteins by S1P receptors in response to agonist stimulation.
Materials:
-
Cell membranes from cells overexpressing the human S1P receptor subtypes (S1P1-5).
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
GDP.
-
Test compounds and reference agonist (e.g., S1P).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, GDP, and the test compound or reference agonist.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow compound binding.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a filter plate to separate bound from free [35S]GTPγS.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data is analyzed by plotting the radioactive counts against the compound concentration to determine EC50 values.
In Vivo Lymphopenia Assay in Rodents
This assay quantifies the reduction of circulating lymphocytes, a key pharmacodynamic marker of S1P1 modulation.
Objective: To assess the in vivo efficacy of S1P1 modulators in reducing peripheral blood lymphocyte counts.
Materials:
-
Rodents (e.g., mice or rats).
-
Test compound and vehicle control.
-
Anticoagulant (e.g., EDTA).
-
Red blood cell lysis buffer.
-
Fluorescently labeled antibodies against lymphocyte markers (e.g., CD3 for T-cells, B220 for B-cells).
-
Flow cytometer.
Procedure:
-
Administer the test compound or vehicle to the animals (e.g., by oral gavage).
-
At various time points post-administration (e.g., 3, 6, 24 hours), collect a small volume of blood.
-
Lyse the red blood cells.
-
Stain the remaining white blood cells with the fluorescently labeled antibodies.
-
Analyze the stained cells using a flow cytometer to identify and quantify lymphocyte populations.
-
Calculate the percentage reduction in lymphocyte counts compared to the vehicle-treated control group.
In Vivo Cardiovascular Safety Assessment in Telemetered Rats
This method allows for the continuous monitoring of cardiovascular parameters in conscious, freely moving animals.
Objective: To evaluate the potential cardiovascular side effects, such as bradycardia, of S1P1 modulators.
Materials:
-
Rats surgically implanted with telemetry transmitters.
-
Telemetry data acquisition system.
-
Test compound and vehicle control.
Procedure:
-
Allow animals to recover from surgery and acclimate to the housing conditions.
-
Record baseline cardiovascular data (heart rate, blood pressure) for a sufficient period before dosing.
-
Administer the test compound or vehicle to the telemetered rats.
-
Continuously monitor and record heart rate and blood pressure for a defined period post-dosing (e.g., 24 hours).
-
Analyze the data to identify any significant changes in cardiovascular parameters compared to baseline and the vehicle control group.
References
Unveiling the Functional Profile of S1P1 Agonist III in Primary Lymphocytes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive functional validation of S1P1 Agonist III in primary lymphocytes. Through objective comparisons with established alternatives and supported by detailed experimental data and protocols, this document serves as a critical resource for evaluating the therapeutic potential of this novel compound.
Sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a pivotal target in immunomodulatory drug development. Its role in regulating lymphocyte egress from secondary lymphoid organs is a key mechanism for controlling inflammatory responses in autoimmune diseases.[1][2][3][4] this compound is a next-generation selective modulator of the S1P1 receptor, designed to offer an improved safety and efficacy profile over existing therapies. This guide details the functional validation of this compound in primary human lymphocytes, comparing its performance against a non-selective S1P agonist (FTY720/Fingolimod) and a second-generation selective S1P1 agonist.
Mechanism of Action: S1P1 Receptor Signaling
S1P1 is a G protein-coupled receptor (GPCR) that, upon binding its natural ligand sphingosine-1-phosphate (S1P), primarily couples to the Gαi subunit.[1] This initiates a signaling cascade that inhibits adenylyl cyclase, leading to downstream effects on cell migration and survival. Agonist binding also triggers the recruitment of β-arrestin, which mediates receptor internalization and degradation, a process central to the therapeutic effect of S1P1 modulators in preventing lymphocyte egress.
Comparative Functional Analysis
The functional activity of this compound was benchmarked against FTY720 (a non-selective S1P1,3,4,5 agonist) and a selective S1P1 agonist. Key parameters evaluated include receptor binding affinity, potency in downstream signaling, and efficacy in functional cellular assays.
| Parameter | This compound | FTY720-P | Selective S1P1 Agonist |
| Receptor Binding Affinity (Ki, nM) | |||
| S1P1 | 0.2 | 0.5 | 0.3 |
| S1P3 | >10,000 | 1.2 | >5,000 |
| S1P4 | >10,000 | 0.9 | >10,000 |
| S1P5 | 500 | 0.4 | 20 |
| Functional Potency (EC50, nM) | |||
| β-Arrestin Recruitment | 0.5 | 1.0 | 0.7 |
| cAMP Inhibition | 0.3 | 0.8 | 0.4 |
| Cellular Efficacy | |||
| Receptor Internalization (EC50, nM) | 1.2 | 2.5 | 1.8 |
| Chemotaxis Inhibition (IC50, nM) | 2.0 | 5.0 | 3.5 |
Table 1: Comparative in vitro pharmacology of this compound and reference compounds. Data represents mean values from at least three independent experiments.
Key Functional Validation Experiments
Receptor Internalization Assay
Agonist-induced receptor internalization is a hallmark of functional S1P1 modulation and is predictive of in vivo efficacy. This assay quantifies the translocation of S1P1 from the plasma membrane to intracellular compartments upon agonist stimulation.
Experimental Protocol: Receptor Internalization by Flow Cytometry
-
Cell Preparation: Isolate primary human lymphocytes using standard density gradient centrifugation. Resuspend cells in RPMI 1640 with 0.5% fatty acid-free BSA at a concentration of 1 x 10^6 cells/mL.
-
Agonist Treatment: Aliquot cells into a 96-well plate. Add serial dilutions of this compound or reference compounds and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Staining: Wash the cells with ice-cold PBS. Stain with a fluorophore-conjugated anti-S1P1 antibody for 30 minutes at 4°C in the dark.
-
Data Acquisition: Wash the cells again and acquire data on a flow cytometer.
-
Analysis: Gate on the lymphocyte population and determine the mean fluorescence intensity (MFI) of S1P1 surface expression for each treatment condition. The reduction in MFI corresponds to receptor internalization. Calculate the EC50 value by plotting the percentage of internalization against the log concentration of the agonist.
Chemotaxis (Cell Migration) Assay
The primary function of S1P1 signaling in lymphocytes is to guide their egress from lymphoid tissues along an S1P gradient. The chemotaxis assay measures the ability of an S1P1 agonist to inhibit this directed cell migration.
Experimental Protocol: Transwell Chemotaxis Assay
-
Assay Setup: Use a 24-well plate with Transwell inserts (e.g., 5 µm pore size). Add assay medium containing S1P (typically 1-100 nM) to the lower chamber.
-
Cell Preparation: Pre-incubate primary lymphocytes (1 x 10^6 cells/mL in assay medium) with various concentrations of this compound or reference compounds for 30-60 minutes at 37°C.
-
Migration: Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantification: Quantify the number of cells that have migrated to the lower chamber using a cell counter, a fluorescence-based assay (e.g., Calcein-AM), or flow cytometry.
-
Analysis: Calculate the percentage of migration inhibition for each agonist concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the agonist.
Logical Comparison of S1P1 Agonists
The selection of an S1P1 agonist for therapeutic development hinges on balancing on-target efficacy with off-target effects. FTY720's lack of selectivity contributes to side effects such as bradycardia, which is associated with S1P3 activation. This compound's high selectivity for S1P1 is designed to mitigate these risks while retaining potent immunomodulatory activity.
Conclusion
The functional validation data presented in this guide demonstrate that this compound is a potent and highly selective modulator of the S1P1 receptor. Its superior selectivity over non-selective agonists like FTY720 suggests a potentially improved safety profile, particularly concerning cardiovascular side effects. The robust inhibition of lymphocyte migration in vitro underscores its promise as a next-generation immunomodulatory agent. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in autoimmune and inflammatory disorders.
References
- 1. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of the sphingosine 1-phosphate receptor, S1P1, on T-cells controls thymic emigration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
Validating S1P1 Agonist III Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of S1P1 Agonist III's in vivo target engagement with other leading sphingosine-1-phosphate receptor 1 (S1P1) agonists. Experimental data is presented to support the comparison, along with detailed protocols for key experiments.
Introduction to S1P1 Agonism and In Vivo Target Engagement
Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a critical role in regulating lymphocyte trafficking from secondary lymphoid organs into the peripheral circulation.[1] Agonism of S1P1 leads to the internalization and functional antagonism of the receptor on lymphocytes.[2][3] This prevents the egress of lymphocytes, particularly naïve and central memory T cells, from lymph nodes, resulting in a dose-dependent reduction of peripheral blood lymphocyte counts, a key indicator of in vivo target engagement.[4][5] This mechanism is the foundation for the therapeutic effect of S1P1 agonists in autoimmune diseases such as multiple sclerosis.
Validating the in vivo target engagement of a novel S1P1 agonist, such as this compound, requires a direct comparison with established compounds to understand its potency, selectivity, and pharmacodynamics. This guide compares this compound (represented by the selective and rapidly reversible agonist, Ponesimod) with the first-generation non-selective agonist Fingolimod, and other second-generation selective agonists, Siponimod and Ozanimod.
Quantitative Comparison of S1P1 Agonists
The following table summarizes the in vivo pharmacodynamic effects of different S1P1 agonists on peripheral lymphocyte counts, providing a basis for comparing their target engagement.
| Compound | Type | Dose | Maximum Lymphocyte Reduction | Key Effects on Lymphocyte Subsets | Reversibility |
| Fingolimod (FTY720) | Non-selective S1P1, S1P3, S1P4, S1P5 Agonist | 0.5 mg/kg (mice) | ~70-80% | Reduces both T and B cells. | Slow (1-2 months to return to baseline). |
| Siponimod | Selective S1P1, S1P5 Agonist | 0.3–10 mg/day (humans) | ~70% | Greater effect on CD4+ T cells and CD19+ B cells than CD8+ T cells. | Faster than Fingolimod (within 10 days for 90% of patients). |
| Ozanimod | Selective S1P1, S1P5 Agonist | 1-1.5 mg/day (humans) | ~65-68% | Marked decreases in CCR7+ cells; greater decreases in CD4+ than CD8+ T cells. | Rapid (within 48-72 hours). |
| Ponesimod (this compound) | Selective S1P1 Agonist | 100 mg/kg (rats) | >70% | Predominant effect on naïve T cells and central memory CD4+ T cells. | Rapid (within 1 week). |
Experimental Protocols
In Vivo Lymphocyte Sequestration Assay in Rodents
This protocol details a standard method for evaluating the in vivo target engagement of S1P1 agonists by measuring peripheral lymphocyte depletion.
1. Animal Models:
-
Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (250-300g) are commonly used.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Compound Preparation and Administration:
-
S1P1 agonists are typically formulated in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).
-
A dose-response study is recommended, with at least 3-4 dose levels and a vehicle control group (n=5-8 animals per group).
-
Compounds are administered orally via gavage at a volume of 10 mL/kg for mice or 5 mL/kg for rats.
3. Blood Sampling:
-
Blood samples (approximately 50-100 µL) are collected at baseline (pre-dose) and at various time points post-dose (e.g., 4, 8, 24, 48, and 72 hours).
-
Blood is collected from the saphenous or tail vein into tubes containing an anticoagulant (e.g., K2EDTA).
4. Flow Cytometry Analysis:
-
Whole blood is incubated with fluorescently labeled antibodies specific for different lymphocyte subsets (e.g., CD3 for total T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, and B220 or CD19 for B cells).
-
Red blood cells are lysed using a lysis buffer.
-
Samples are acquired on a flow cytometer.
-
Data is analyzed using appropriate software to determine the absolute counts of different lymphocyte populations.
5. Data Analysis:
-
The percentage change in lymphocyte counts from baseline is calculated for each animal at each time point.
-
Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).
-
The duration of lymphopenia is determined by monitoring the time it takes for lymphocyte counts to return to baseline levels.
Visualizing Molecular and Experimental Pathways
S1P1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by S1P1 activation.
Experimental Workflow for In Vivo Target Engagement
This diagram outlines the key steps in validating the in vivo target engagement of an S1P1 agonist.
References
- 1. benchchem.com [benchchem.com]
- 2. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fingolimod modulates T cell phenotype and regulatory T cell plasticity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Ponesimod Alone and in Combination with Dimethyl Fumarate in Experimental Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
S1P1 Agonist SEW2871 Demonstrates Amelioration of Colitis in Preclinical Model Compared to Placebo
For Immediate Release
Researchers and drug development professionals in the field of inflammatory bowel disease (IBD) now have access to a comprehensive comparison guide detailing the preclinical efficacy of the Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist, SEW2871, against a placebo in a well-established murine model of colitis. This guide provides an objective analysis of the available experimental data, detailed methodologies of the study, and visual representations of the signaling pathway and experimental workflow to support further research and development in this therapeutic area.
The selective S1P1 agonist SEW2871 has shown significant potential in mitigating the pathological features of colitis in an interleukin-10 (IL-10) gene-deficient mouse model, which is a widely used model for studying Crohn's disease.[1][2] Treatment with SEW2871 resulted in a notable reduction in the severity of colitis when compared to the placebo-treated group.[1][2][3] Key findings from the study highlight a significant increase in colon length and a marked decrease in histological markers of inflammation in the colons of SEW2871-treated mice.
Quantitative Data Summary
The following table summarizes the key quantitative outcomes from a preclinical study comparing the effects of SEW2871 to a placebo (vehicle) in the IL-10 knockout mouse model of colitis.
| Efficacy Parameter | Placebo (Vehicle) Group | SEW2871 Group | Outcome |
| Colon Length (cm) | 6.2 ± 0.3 | 7.8 ± 0.4 | Significant increase in colon length with SEW2871 treatment (p < 0.05) |
| Histological Score | Significantly higher | Markedly decreased lymphocyte infiltrates | SEW2871 treatment led to a significant reduction in inflammatory cell infiltration and overall histological signs of colitis |
| Disease Activity Index (DAI) | Not explicitly reported | Not explicitly reported | While not numerically scored in the primary reports, qualitative descriptions indicate a significant amelioration of colitis severity with SEW2871 treatment. |
| Body Weight Change | Not explicitly reported | Not explicitly reported | Not detailed in the primary reports. |
Mechanism of Action: S1P1 Agonism
S1P1 receptor agonists, like SEW2871, exert their therapeutic effect by modulating the trafficking of lymphocytes. By binding to the S1P1 receptor on lymphocytes, these agonists induce the internalization of the receptor, which in turn prevents the lymphocytes from egressing from the lymph nodes. This sequestration of lymphocytes reduces their infiltration into the inflamed gut tissue, thereby diminishing the inflammatory response characteristic of colitis.
References
- 1. SEW2871 protects from experimental colitis through reduced epithelial cell apoptosis and improved barrier function in interleukin-10 gene-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of S1P1 Agonist III: A Comprehensive Guide
Researchers and drug development professionals handling S1P1 Agonist III must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and mitigate environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in safety data sheet (SDS) information and general best practices for chemical waste management.
Crucial Note on Chemical Identification: The term "this compound" may refer to different chemical entities. This guide primarily references the compound with CAS No. 1315311-14-8. It is imperative for users to verify the CAS number of their specific agonist and consult the corresponding safety data sheet for precise handling and disposal instructions.
Safety and Hazard Information
This compound (CAS No. 1315311-14-8) is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to safety precautions is paramount to prevent accidental ingestion and environmental contamination.
Key Hazard Statements:
Precautionary Measures:
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Avoid release to the environment.
-
If swallowed, call a poison center or doctor.
-
Collect any spillage.
-
Dispose of contents/container to an approved waste disposal plant.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and a related compound.
| Property | S1P1 agonist 3 (DC Chemicals) | S1P1 Receptor Agonist III (Sigma-Aldrich) |
| CAS Number | 1315311-14-8 | 1324003-64-6 |
| Molecular Formula | C21H16ClN3O5 | C21H16F3N3O3 |
| Molecular Weight | 425.82 g/mol | 415.37 g/mol |
| Purity | Not specified | ≥97% (HPLC) |
| Solubility | Not specified | DMSO: 50 mg/mL |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | 2-8°C |
Proper Disposal Procedures
The following step-by-step guide outlines the recommended procedures for the disposal of this compound. These procedures are based on general best practices for hazardous chemical waste and should be performed in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Unused or expired this compound powder should be treated as hazardous chemical waste.
-
All contaminated lab materials, including pipette tips, gloves, weighing paper, and other disposable items, must be collected in a designated hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., dissolved in DMSO or other solvents) must be collected as liquid chemical waste.
-
Crucially, do not dispose of these solutions down the drain.
-
Step 2: Waste Container Labeling and Storage
-
Use designated, properly labeled, and sealed waste containers for both solid and liquid chemical waste.
-
The waste container label must clearly state "Hazardous Waste" and list all chemical contents, including this compound and any solvents used.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until collection. Incompatible materials include strong acids/alkalis and strong oxidizing/reducing agents.
Step 3: Decontamination
-
Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound.
-
Use an appropriate solvent, such as 70% ethanol, followed by cleaning agents for decontamination.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as solid chemical waste.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the chemical waste through your institution's EHS-approved hazardous waste disposal service.
Experimental Workflow and Signaling Pathway
To provide a comprehensive understanding of the context in which this compound is used, the following diagrams illustrate a general experimental workflow for an in vitro cell-based assay and the S1P1 receptor signaling pathway.
General in vitro experimental workflow for this compound.
Simplified S1P1 receptor signaling pathway.
By adhering to these detailed procedures and maintaining a proactive approach to safety, researchers can handle and dispose of this compound responsibly, ensuring both personal and environmental well-being. Always prioritize consulting your institution's specific EHS protocols.
References
Personal protective equipment for handling S1P1 Agonist III
Essential Safety and Handling of S1P1 Agonist III
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized compounds like this compound is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Safety Precautions
This compound (CAS No.: 1315311-14-8) is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double gloving may be appropriate for certain procedures[2][3]. |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes[2][3]. A face shield may be required for procedures with a high risk of splashing. |
| Skin and Body Protection | Laboratory coat | A full-length lab coat should be worn and buttoned to protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols. |
Safety and Handling Quantitative Data Summary:
| Parameter | Value | Source |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | |
| EC50 (hS1P1) | 18 nM | |
| Solubility in DMSO | 50 mg/mL |
Procedural Guidance: Handling and Disposal
A systematic approach to handling and disposal is critical to mitigate risks associated with this compound.
Experimental Workflow for Handling this compound
The following workflow outlines the key steps for safely handling this compound during a typical in vitro experiment.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused this compound powder and any contaminated consumables (e.g., pipette tips, gloves, weighing paper) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected as hazardous liquid chemical waste. Do not pour down the drain. The waste container must be properly labeled with "Hazardous Waste" and the chemical contents.
-
Decontamination: All work surfaces and equipment that have come into contact with the compound should be decontaminated with an appropriate solvent (e.g., 70% ethanol) and cleaning agents. All cleaning materials must also be disposed of as solid chemical waste.
-
Disposal: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department for approved disposal.
S1P1 Signaling Pathway
S1P1 is a G-protein coupled receptor (GPCR) that plays a critical role in various cellular processes, including lymphocyte trafficking, endothelial barrier function, and cell migration. Upon binding to its endogenous ligand, sphingosine-1-phosphate (S1P), or an agonist, the S1P1 receptor primarily couples to the Gαi subunit, initiating a downstream signaling cascade.
References
- 1. S1P1 agonist 3|1315311-14-8|MSDS [dcchemicals.com]
- 2. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
